Product packaging for Ajugacumbin B(Cat. No.:CAS No. 124961-67-7)

Ajugacumbin B

Cat. No.: B1588327
CAS No.: 124961-67-7
M. Wt: 432.5 g/mol
InChI Key: OPIBUIPAAPHGEN-ZRBKXSIYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ajugacumbin B has been reported in Ajuga decumbens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O6 B1588327 Ajugacumbin B CAS No. 124961-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIBUIPAAPHGEN-ZRBKXSIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124961-67-7
Record name Ajugacumbin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Isolation of Ajugacumbin B from Ajuga decumbens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation of Ajugacumbin B, a neo-clerodane diterpenoid, from the plant Ajuga decumbens. This document outlines the essential experimental protocols, data presentation, and workflow visualizations necessary for the successful extraction and purification of this compound. This compound, along with other related diterpenoids isolated from Ajuga decumbens, has garnered scientific interest for its potential biological activities.[1][2]

Overview of this compound

This compound is a member of the neo-clerodane diterpenoid class of natural products, which are characteristic secondary metabolites of the Ajuga genus.[3] These compounds are known for a range of biological activities, making them of interest for drug discovery and development. The isolation and characterization of this compound are critical first steps in exploring its therapeutic potential.

Experimental Protocols

The following sections detail a comprehensive, albeit generalized, protocol for the isolation of this compound from Ajuga decumbens. These steps are synthesized from various reported methods for the isolation of neo-clerodane diterpenoids from this plant species.

Plant Material Collection and Preparation
  • Collection: Whole plants of Ajuga decumbens are collected. For consistency, the developmental stage of the plant and the collection season should be recorded.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area to a constant weight.

  • Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

Two primary methods of extraction are commonly employed:

  • Method A: Ethanolic Extraction

    • Maceration: The powdered plant material is macerated with 95% ethanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

    • Extraction Duration: The mixture is allowed to stand for a period of 7-14 days with occasional agitation.

    • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Method B: Dichloromethane Extraction

    • Percolation/Maceration: The powdered plant material is extracted with dichloromethane (DCM) at room temperature.[4]

    • Filtration and Concentration: The resulting extract is filtered and concentrated in vacuo to obtain the crude DCM extract.[4]

Table 1: Extraction Parameters

ParameterEthanolic ExtractionDichloromethane Extraction
Solvent 95% EthanolDichloromethane (DCM)
Ratio (Plant:Solvent) 1:10 (w/v)1:10 (w/v)
Duration 7-14 days3-5 days
Temperature Room TemperatureRoom Temperature
Fractionation and Purification

The crude extract is a complex mixture and requires several chromatographic steps for the isolation of this compound.

2.3.1. Silica Gel Column Chromatography

  • Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known neo-clerodane diterpenoids. Fractions with similar TLC profiles are combined.

Table 2: Silica Gel Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase n-hexane:Ethyl Acetate (gradient)
Elution Profile Start with 100% n-hexane, gradually increase Ethyl Acetate concentration
Monitoring Thin Layer Chromatography (TLC)

2.3.2. Preparative Thin Layer Chromatography (pTLC)

  • Plate Preparation: Pre-coated silica gel pTLC plates are used.

  • Sample Application: The combined fractions from the column chromatography are dissolved in a minimal amount of solvent and applied as a band onto the pTLC plate.

  • Development: The plate is developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualization and Isolation: The bands are visualized under UV light (if applicable) or by staining. The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a polar solvent (e.g., ethyl acetate or methanol).

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is often employed.[4]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase.

  • Injection and Fractionation: The semi-purified sample from pTLC is dissolved in the mobile phase and injected into the HPLC system. Fractions are collected based on the retention time of the peak corresponding to this compound.

  • Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Table 3: Preparative HPLC Parameters

ParameterDescription
Column C18 reversed-phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Methanol:Water or Acetonitrile:Water (gradient)
Detection UV (e.g., 210 nm)
Flow Rate 2-5 mL/min

Structure Elucidation and Data

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

TechniqueData TypeExpected Observations
¹H NMR Chemical Shifts (δ) and Coupling Constants (J)Characteristic signals for the neo-clerodane skeleton.
¹³C NMR Chemical Shifts (δ)Resonances corresponding to the carbon atoms of the diterpenoid structure.
HRESIMS High-Resolution MassProvides the exact mass and molecular formula of the compound.
X-ray Crystallography Crystal StructureProvides the definitive 3D structure of the molecule.

Note: Specific spectral data should be compared with published literature values for confirmation.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Ajuga decumbens.

AjugacumbinB_Isolation Plant Ajuga decumbens (Whole Plant) Drying Air Drying Plant->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Grinding->Extraction Ethanol_Ext Ethanolic Extraction Extraction->Ethanol_Ext Method A DCM_Ext Dichloromethane Extraction Extraction->DCM_Ext Method B Crude_Extract Crude Extract Ethanol_Ext->Crude_Extract DCM_Ext->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Combined Fractions Column_Chrom->Fractions Prep_TLC Preparative TLC Fractions->Prep_TLC Semi_Pure Semi-Pure this compound Prep_TLC->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, HRESIMS, X-ray) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Ajuga decumbens is a multi-step process requiring careful extraction and chromatographic purification. The protocols outlined in this guide, based on established methods for neo-clerodane diterpenoids, provide a robust framework for obtaining this compound for further research and development. The successful isolation and characterization of this compound will enable a more thorough investigation of its biological properties and potential therapeutic applications.

References

The Structural Unraveling of Ajugacumbin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ajugacumbin B, a naturally occurring neo-clerodane diterpenoid, has garnered attention within the scientific community for its potential biological activities, including antifeedant and anti-inflammatory properties. Isolated from the plant Ajuga decumbens, the elucidation of its complex molecular architecture was a pivotal step in understanding its chemical nature and potential applications. This technical guide provides an in-depth overview of the methodologies and data that were instrumental in determining the structure of this compound.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from the whole plants of Ajuga decumbens. A general workflow for the extraction and purification of this compound is outlined below.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation plant_material Dried whole plants of Ajuga decumbens extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Suspension in H₂O and partitioning with n-hexane, ethyl acetate, and n-butanol crude_extract->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel fractions Elution with gradient of n-hexane-ethyl acetate silica_gel->fractions prep_tlc Preparative TLC fractions->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Data Analysis

The determination of the intricate structure of this compound relied heavily on a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provided the molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, allowed for the detailed mapping of the molecule's connectivity and stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of an unknown compound.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is typically used.

  • Ionization Source: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are common ionization techniques for this class of compounds.

  • Analysis Mode: The analysis is performed in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

  • Data Acquisition: Data is acquired over a specific mass range (e.g., m/z 100-1000) to detect the molecular ion peak and any fragment ions.

Results:

The molecular formula of this compound was established as C₂₅H₃₆O₆ based on the accurate mass measurement of its molecular ion.

IonObserved m/zCalculated m/z
[M+H]⁺ or [M+Na]⁺Data not available in accessible literatureCalculated based on C₂₅H₃₆O₆
Molecular Weight 432.2512

Note: Specific observed m/z values from the original literature were not accessible.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum.

¹H NMR Data (Predicted/Reported):

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in accessible literature

Note: A comprehensive and verified list of ¹H NMR chemical shifts and coupling constants for this compound from the primary literature could not be accessed.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms present in a molecule.

Experimental Protocol:

  • Spectrometer: The same high-field NMR spectrometer as for ¹H NMR is used.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

¹³C NMR Data (Predicted/Reported):

PositionChemical Shift (δ, ppm)Carbon Type
Data not available in accessible literature

Note: A comprehensive and verified list of ¹³C NMR chemical shifts for this compound from the primary literature could not be accessed.

Structure Elucidation Workflow

The final structure of this compound was pieced together by systematically analyzing the data from various spectroscopic experiments. The process involves a logical progression from determining the molecular formula to establishing the carbon skeleton and finally assigning the relative stereochemistry.

G cluster_workflow Structure Elucidation Workflow mol_formula Determine Molecular Formula (HRMS) unsaturation Calculate Degrees of Unsaturation mol_formula->unsaturation nmr_signals Identify Functional Groups and Carbon Types (¹H, ¹³C, DEPT NMR) unsaturation->nmr_signals cosy Establish ¹H-¹H Spin Systems (COSY) nmr_signals->cosy hsqc Correlate Protons to Directly Attached Carbons (HSQC) cosy->hsqc hmbc Establish Long-Range C-H Correlations (HMBC) hsqc->hmbc noesy Determine Relative Stereochemistry (NOESY/ROESY) hmbc->noesy xray Confirm Absolute Stereochemistry (Single-Crystal X-ray Diffraction) noesy->xray final_structure Propose Final Structure xray->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

The key to assembling the final structure lies in the interpretation of 2D NMR data. COSY experiments reveal proton-proton coupling networks, allowing for the identification of spin systems within the molecule. HSQC spectra correlate each proton with its directly attached carbon atom. The crucial long-range correlations between protons and carbons are established through HMBC experiments, which are instrumental in connecting the different spin systems and piecing together the carbon skeleton. Finally, the relative stereochemistry of the molecule is determined by analyzing through-space interactions observed in NOESY or ROESY spectra. The absolute stereochemistry of this compound was definitively confirmed by single-crystal X-ray diffraction analysis.

Conclusion

The structure elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic and integrated approach, combining mass spectrometry and a suite of NMR experiments, the complex three-dimensional structure of this neo-clerodane diterpenoid was successfully determined. This foundational knowledge is essential for further research into its biological activities and potential as a lead compound in drug discovery and development.

Ajugacumbin B: A Technical Guide to its Chemical Properties, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga decumbens Thunb.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse and potent biological activities. This compound, in particular, has demonstrated promising anticancer, antifeedant, and anti-inflammatory properties, making it a valuable subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic characterization, isolation protocols, and known biological activities of this compound.

Chemical Properties and Structure

This compound is a bicyclic diterpene with a decalin core, characteristic of the clerodane skeleton. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₃₆O₆[2]
Molecular Weight 432.5 g/mol [2]
IUPAC Name [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate[2]
SMILES C/C=C(\C)/C(=O)OC[C@@]12--INVALID-LINK----INVALID-LINK--C">C@@(C)CCC4=CC(=O)OC4[2]
Classification neo-Clerodane Diterpenoid[3]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400O-HStretching
~2950-2850C-H (alkane)Stretching
~1750C=O (ester)Stretching
~1735C=O (lactone)Stretching
~1650C=C (alkene)Stretching
~1240C-O (ester)Stretching
High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS is a critical technique for confirming the elemental composition of this compound. The experimentally determined mass-to-charge ratio (m/z) of the molecular ion would be compared to the calculated value for the proposed molecular formula, C₂₅H₃₆O₆, with a high degree of accuracy.

Experimental Protocols

Isolation of this compound from Ajuga decumbens

The following is a generalized protocol for the isolation and purification of this compound, based on methods reported for neo-clerodane diterpenoids from Ajuga species.

Figure 1: Workflow for the Isolation of this compound.

  • Extraction: The dried and powdered whole plant material of Ajuga decumbens is extracted with dichloromethane (DCM) at room temperature.

  • Concentration: The resulting DCM extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as n-hexane and ethyl acetate, of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions enriched with this compound are combined and further purified using preparative TLC or semi-preparative high-performance liquid chromatography (HPLC).

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

In Vitro Anticancer Activity Assessment (CCK-8 Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the Cell Counting Kit-8 (CCK-8) assay.

Figure 2: Experimental Workflow for the CCK-8 Assay.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: After the incubation period, the CCK-8 reagent is added to each well.

  • Final Incubation: The plate is incubated for an additional 1-4 hours to allow for the colorimetric reaction to develop.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is determined.

Biological Activity and Potential Mechanisms of Action

This compound has been reported to exhibit significant biological activities, primarily in the areas of cancer and inflammation.

Anticancer Activity

Studies have shown that this compound possesses potent in vitro anticancer activity against various cancer cell lines, including A549 (non-small cell lung cancer) and HeLa (cervical cancer). While the precise molecular mechanism of this compound is still under investigation, related studies on extracts from Ajuga decumbens and other structurally similar compounds suggest the involvement of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Figure 3: Hypothetical Anticancer Mechanism of this compound.

Based on studies of iridoids from Ajuga decumbens, it is hypothesized that this compound may exert its anticancer effects by inhibiting the ERK1/2 MAPK and PI3K/Akt signaling pathways.[4] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and suppression of metastasis in cancer cells.

Anti-inflammatory Activity

Extracts of Ajuga decumbens have demonstrated anti-inflammatory properties. The mechanism is believed to involve the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, the production of pro-inflammatory mediators can be suppressed.

Conclusion

This compound is a promising neo-clerodane diterpenoid with significant potential for the development of new therapeutic agents. Its demonstrated anticancer and anti-inflammatory activities warrant further in-depth investigation into its mechanisms of action and preclinical efficacy. This technical guide provides a foundational understanding of its chemical characteristics and biological profile to aid researchers in their future studies of this intriguing natural product. Further research is needed to fully elucidate its spectroscopic properties and to develop optimized and detailed protocols for its isolation and biological evaluation.

References

The Biosynthetic Pathway of Neo-clerodane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-clerodane diterpenoids are a large and structurally diverse class of natural products found across various plant species, notably in the Lamiaceae (mint) family. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including insect antifeedant properties, anti-inflammatory, antimicrobial, and psychoactive effects. A prominent example is Salvinorin A, a potent and selective kappa-opioid receptor agonist isolated from Salvia divinorum, which holds promise for the development of novel therapeutics for pain, addiction, and mood disorders. Understanding the intricate biosynthetic pathway of these molecules is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of neo-clerodane diterpenoids, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development in this field.

Core Biosynthetic Pathway

The biosynthesis of neo-clerodane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The formation of the characteristic neo-clerodane skeleton is a multi-step enzymatic process primarily involving two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The initial committed step is the cyclization of GGPP, catalyzed by a class II diTPS, to form a labdadienyl/copalyl pyrophosphate (CPP)-like intermediate. This is followed by a rearrangement and further cyclization catalyzed by a class I diTPS to yield the core neo-clerodane scaffold. Subsequent decorations of this scaffold by CYPs and other enzymes lead to the vast diversity of naturally occurring neo-clerodane diterpenoids.

Key Biosynthetic Steps and Enzymes

The biosynthesis of the well-studied neo-clerodane, Salvinorin A, in Salvia divinorum serves as an excellent model for the pathway:

  • From GGPP to the Neo-clerodane Skeleton:

    • Geranylgeranyl Pyrophosphate (GGPP) is the starting precursor.

    • A Class II diTPS , specifically a clerodienyl diphosphate synthase (e.g., Salvia divinorum CPS2 or SdCPS2), catalyzes the protonation-initiated cyclization of GGPP. This involves a series of rearrangements, including methyl and hydride shifts, to form the bicyclic clerodienyl diphosphate intermediate.[1]

    • A Class I diTPS , such as a kolavenol synthase (e.g., Salvia divinorum KSL or SdKSL), then catalyzes the ionization of the diphosphate group and subsequent cyclization and deprotonation to produce the alcohol, kolavenol.[2]

  • Oxygenation and Furan Ring Formation:

    • Following the formation of the initial neo-clerodane scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) .

    • In the biosynthesis of furanoclerodanes like Salvinorin A, kolavenol is consecutively converted by CYPs. For instance, in Salvia splendens and Salvia divinorum, a set of three CYPs are responsible for the conversion of kolavenol to annonene, hardwickiic acid, and hautriwaic acid.[3][4][5]

    • Specifically in Salvinorin A biosynthesis, CYP76AH39 has been identified as a crotonolide G synthase, which catalyzes the formation of a dihydrofuran ring.[6]

  • Further Tailoring Reactions:

    • Additional CYPs, such as CYP728D26 , are involved in further oxygenation steps, for example, at the C18 position of the clerodane backbone.[2]

    • The final steps in the biosynthesis of specific neo-clerodanes like Salvinorin A involve further modifications by other enzyme classes, such as reductases, acetyltransferases, and methyltransferases, to yield the final active compound.

Quantitative Data

Quantitative data on the biosynthesis of neo-clerodane diterpenoids is crucial for understanding pathway flux and for metabolic engineering efforts. While comprehensive kinetic data for all enzymes in the pathway are not yet available, some key quantitative information has been reported.

ParameterValueEnzymeOrganismReference
Enzyme Kinetics
Km for Crotonolide G13.9 µMCYP728D26Salvia divinorum[2]
Metabolite Concentration
Salvinorin A in dried leaves0.89 - 3.7 mg/g-Salvia divinorum
Salvinorin A in commercial products1.54 mg/g (raw leaves) to 53.2 mg/g (extracts)-Salvia divinorum[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of neo-clerodane diterpenoid biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant diTPS enzymes for in vitro functional characterization.

Methodology:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the target diTPS gene (e.g., SdCPS2, SdKSL) from cDNA synthesized from RNA of the source organism (e.g., Salvia divinorum trichomes).

    • Clone the amplified gene into a suitable bacterial expression vector (e.g., pET-28a(+)) containing a polyhistidine (His)-tag for affinity purification.

  • Heterologous Expression in E. coli :

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (lysis buffer with 20 mM imidazole).

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

    • Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column.

In Vitro Enzyme Assays for Diterpene Synthases

Objective: To determine the enzymatic function and products of purified diTPSs.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT), the substrate (e.g., 50 µM GGPP for Class II diTPS), and the purified enzyme (1-5 µg).

    • For coupled assays (Class II followed by Class I), include both enzymes in the reaction.

    • Incubate the reaction at 30°C for 1-3 hours.

  • Product Extraction:

    • Stop the reaction by adding a stop solution (e.g., 5 M NaCl).

    • To dephosphorylate the pyrophosphate-containing products, add alkaline phosphatase and incubate for an additional 1-2 hours.

    • Extract the diterpene products with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate).

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., hexane).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile diterpene products by comparing their mass spectra and retention times to authentic standards or library data.

    • For non-volatile products, analysis can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Functional Characterization of Cytochrome P450 Enzymes in Yeast

Objective: To express and functionally characterize CYP enzymes involved in neo-clerodane biosynthesis.

Methodology:

  • Yeast Expression System:

    • Clone the full-length coding sequence of the target CYP gene and a corresponding cytochrome P450 reductase (CPR) gene into a yeast expression vector (e.g., pYES-DEST52).

    • Co-transform the constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

  • Microsome Preparation:

    • Grow the transformed yeast cells in appropriate selection medium with glucose.

    • Induce protein expression by transferring the cells to a medium containing galactose.

    • Harvest the cells and spheroplast them using zymolyase.

    • Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, assay buffer (e.g., 100 mM potassium phosphate buffer pH 7.4), the substrate (e.g., kolavenol), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Initiate the reaction by adding the NADPH-regenerating system and incubate at 30°C for 1-2 hours.

  • Product Extraction and Analysis:

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by GC-MS or LC-MS as described for diTPS assays.

Signaling Pathways and Experimental Workflows

The biosynthesis of neo-clerodane diterpenoids is tightly regulated by various internal and external signals, including phytohormones like jasmonates and environmental cues such as light.

Signaling Pathways

cluster_light Light Signaling cluster_jasmonate Jasmonate Signaling Light Light Phytochrome/Cryptochrome Phytochrome/Cryptochrome Light->Phytochrome/Cryptochrome HY5 HY5 Phytochrome/Cryptochrome->HY5 Transcription Factors (TFs) Transcription Factors (TFs) HY5->Transcription Factors (TFs) Wounding/Herbivory Wounding/Herbivory Jasmonic Acid (JA) Jasmonic Acid (JA) Wounding/Herbivory->Jasmonic Acid (JA) JAZ JAZ Jasmonic Acid (JA)->JAZ MYC2 MYC2 JAZ->MYC2 MYC2->Transcription Factors (TFs) diTPS_Genes diTPS Genes Transcription Factors (TFs)->diTPS_Genes CYP_Genes CYP Genes Transcription Factors (TFs)->CYP_Genes Neo-clerodane Biosynthesis Neo-clerodane Biosynthesis diTPS_Genes->Neo-clerodane Biosynthesis CYP_Genes->Neo-clerodane Biosynthesis

Simplified signaling pathways regulating neo-clerodane biosynthesis.
Experimental Workflow: Gene Discovery and Functional Characterization

cluster_discovery Gene Discovery cluster_characterization Functional Characterization Transcriptome_Sequencing Transcriptome Sequencing (e.g., from trichomes) Candidate_Gene_Identification Candidate Gene Identification (diTPS, CYP families) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Full-length Gene Cloning Candidate_Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (for diTPS) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro / In Vivo Enzyme Assays Heterologous_Expression->Enzyme_Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS / LC-MS) Enzyme_Assay->Product_Analysis

Workflow for the discovery and characterization of biosynthetic genes.
Experimental Workflow: Transient Expression in Nicotiana benthamiana

Gene_Cloning Clone Biosynthetic Genes into Agro-expression vectors Agro_Transformation Transform Agrobacterium strains Gene_Cloning->Agro_Transformation Co_infiltration Co-infiltrate N. benthamiana leaves with mixed cultures Agro_Transformation->Co_infiltration Incubation Incubate plants for 5-7 days Co_infiltration->Incubation Metabolite_Extraction Metabolite Extraction from leaf tissue Incubation->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS / GC-MS) Metabolite_Extraction->Metabolite_Analysis

Workflow for transient expression to reconstitute biosynthetic pathways.

Conclusion

The biosynthetic pathway of neo-clerodane diterpenoids is a complex and fascinating area of plant specialized metabolism. Significant progress has been made in elucidating the key enzymes and intermediates, particularly for medicinally important compounds like Salvinorin A. This technical guide provides a comprehensive resource for researchers, consolidating current knowledge on the core biosynthetic pathway, quantitative data, experimental protocols, and regulatory aspects. The provided diagrams offer a visual representation of the intricate relationships within the pathway and the experimental approaches to its study. Further research, particularly in obtaining detailed kinetic data for all enzymes and unraveling the specific regulatory networks, will be crucial for advancing the metabolic engineering and synthetic biology efforts aimed at producing these valuable compounds for pharmaceutical and other applications.

References

The Botanical Treasury of Ajugacumbin B and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fuzhou, China – November 18, 2025 – For researchers in drug discovery and natural product chemistry, the quest for novel bioactive compounds is perpetual. Among the myriad of natural products, the neo-clerodane diterpenoids, particularly Ajugacumbin B and its analogs, have emerged as a promising class of molecules with a range of biological activities. This technical guide serves as an in-depth resource for scientists and drug development professionals, detailing the natural sources, isolation protocols, and a key signaling pathway associated with these compounds.

Primary Natural Sources: The Genus Ajuga

The predominant natural sources of this compound and its extensive family of analogs are plants belonging to the genus Ajuga, a member of the Lamiaceae (mint) family. Notably, Ajuga decumbens, a perennial herb widely distributed in East Asia, stands out as a rich reservoir of these neo-clerodane diterpenoids.[1] Other species within this genus, such as Ajuga bracteosa and Ajuga nipponensis, have also been identified as producers of these valuable compounds.

The chemical diversity within Ajuga decumbens is remarkable, yielding not only this compound but also a plethora of structurally related analogs. These include, but are not limited to, Ajugacumbins A, C, D, E, F, G, H, and J, alongside various Ajugamarins and Ajugatakasins. This rich chemical profile makes the Ajuga genus a critical subject of phytochemical investigation for the discovery of new therapeutic agents.

Quantitative Analysis of Key Neo-clerodane Diterpenoids from Ajuga Species

The isolation and quantification of this compound and its analogs are crucial for their further study and development. While yields can vary based on geographical location, harvest time, and extraction methodology, the following table summarizes the reported presence of these compounds in Ajuga decumbens. It is important to note that many studies focus on the structural elucidation of new compounds and may not always report the quantitative yield from the initial plant material.

CompoundPlant SourceReported YieldReference
Ajugacumbin AAjuga decumbensPresent[2]
This compoundAjuga decumbensPresent[2]
Ajugamarin A1Ajuga decumbensPresent[2]
Ajugamarin A2Ajuga decumbensPresent[2]
Ajugacumbin K-NAjuga decumbensNot specified[3]
Other neo-clerodane diterpenesAjuga decumbensNot specified[4]

Experimental Protocols: Isolation and Purification

The successful isolation of this compound and its analogs hinges on a systematic extraction and chromatographic purification process. The following is a generalized protocol synthesized from various studies on Ajuga species.

Plant Material Collection and Preparation

The whole plants of Ajuga decumbens are collected, washed, air-dried, and then pulverized into a coarse powder.

Extraction

The powdered plant material is typically extracted with an organic solvent. Dichloromethane (DCM) or ethanol are commonly used.[1][2] The extraction is often performed at room temperature over several days with repeated solvent changes to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica Gel Column Chromatography: The crude extract is typically first fractionated using silica gel column chromatography.[2] A gradient elution system, often starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate or acetone, is employed to separate the extract into several fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified using preparative HPLC.[2] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, and the separation is monitored by a UV detector. Individual peaks are collected, and the solvent is evaporated to yield the pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

The following diagram illustrates a general workflow for the isolation and purification of these compounds.

G plant Dried, powdered Ajuga decumbens extraction Solvent Extraction (e.g., Dichloromethane) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chroma Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chroma fractions Fractions of Varying Polarity column_chroma->fractions prep_hplc Preparative HPLC (Reversed-Phase C18) fractions->prep_hplc pure_compounds Isolated this compound & Analogs prep_hplc->pure_compounds structure_elucidation Structural Elucidation (NMR, MS) pure_compounds->structure_elucidation

Figure 1. General workflow for the isolation of this compound and its analogs.

Biological Activity: Inhibition of the MAPK/ERK Signaling Pathway

Emerging research indicates that extracts from Ajuga decumbens possess anticancer properties, and one of the underlying mechanisms is the suppression of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

While the precise molecular target of this compound within this pathway is a subject of ongoing research, the inhibitory effect on the overall cascade has been observed. The MAPK/ERK pathway consists of a cascade of protein kinases: Raf, MEK, and ERK. The inhibition of this pathway by this compound and its analogs could occur at any of these key kinase steps, ultimately leading to a reduction in the phosphorylation of ERK and the subsequent downstream signaling that promotes cell proliferation.

The following diagram illustrates the proposed inhibitory action of this compound and its analogs on the MAPK/ERK signaling pathway.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Ajugacumbin This compound & Analogs Ajugacumbin->Raf Ajugacumbin->MEK Ajugacumbin->ERK

Figure 2. Inhibition of the MAPK/ERK pathway by this compound and its analogs.

This guide provides a foundational understanding of the natural sourcing, isolation, and a key biological activity of this compound and its analogs. Further research into the quantitative yields from various Ajuga species and the precise molecular mechanisms of action will undoubtedly unlock the full therapeutic potential of these fascinating natural products.

References

Preliminary Biological Screening of Ajugacumbin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga decumbens and Ajuga nipponensis. This class of compounds has garnered significant interest in the scientific community due to a wide spectrum of biological activities, including insect antifeedant, anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2][3][4] This technical guide provides a consolidated overview of the preliminary biological screening of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a proposed signaling pathway to guide further research and drug development efforts. While specific data for some biological activities of this compound are limited, this guide incorporates representative methodologies and contextual data from closely related compounds to provide a comprehensive starting point for investigation.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of this compound and related neo-clerodane diterpenoids from the Ajuga genus. This allows for a comparative assessment of their potency.

CompoundBiological ActivityAssayTest Organism/Cell LineQuantitative Data (IC50/EC50/AFI50)
This compound Insect AntifeedantLeaf Disc Choice AssayPlutella xylostella (3rd instar larvae)AFI50: 1935.02 µg/mL (24h), 1853.20 µg/mL (48h)
Ajugacumbin DAnti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC50: 35.9 µM
Ajugacumbin JAnti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC50: 46.2 µM
Unnamed neo-clerodane diterpenoid (from A. pantantha)Anti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC50: 20.2 µM
Unnamed furan-clerodane diterpenoid (from A. campylantha)NeuroprotectionRSL3-induced Ferroptosis InhibitionHT22 CellsEC50: 10 µM[1]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

Insect Antifeedant Activity Assay (Leaf Disc No-Choice Method)

This protocol is designed to evaluate the feeding deterrence of a compound against lepidopteran larvae.

a. Test Organism: Plutella xylostella or Spodoptera litura (3rd instar larvae), starved for 4 hours prior to the assay.

b. Reagents and Materials:

  • This compound

  • Solvent (e.g., acetone or ethanol)

  • Fresh, untreated cabbage or castor bean leaves

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer or leaf punch

  • Micropipettes

  • Leaf area meter or scanner and image analysis software

c. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to determine the dose-response relationship.

  • Using a cork borer, cut uniform leaf discs (approximately 2 cm in diameter).

  • Immerse the leaf discs in the test solutions for 10-15 seconds. For the control group, immerse leaf discs in the solvent only.

  • Allow the solvent to evaporate completely from the leaf discs at room temperature.

  • Place one treated leaf disc on a moist filter paper in a Petri dish.

  • Introduce one starved larva into each Petri dish.

  • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).

  • After 24 and 48 hours, measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control group and T is the area consumed in the treated group.

  • The AFI50 value, the concentration at which feeding is inhibited by 50%, can be determined by probit analysis.

Experimental Workflow for Antifeedant Assay

G Workflow for Insect Antifeedant Assay A Prepare this compound Solutions (various concentrations) C Treat Leaf Discs (immerse in solutions) A->C B Cut Uniform Leaf Discs B->C D Air Dry Leaf Discs C->D E Place Disc in Petri Dish with Moist Filter Paper D->E F Introduce Starved Larva E->F G Incubate (24h & 48h) F->G H Measure Consumed Leaf Area G->H I Calculate Antifeedant Index (AFI) and AFI50 H->I

Caption: A flowchart illustrating the key steps of the leaf disc no-choice antifeedant bioassay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound on cancer cell lines.

a. Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) for comparison.

b. Reagents and Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

c. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

  • The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the compound concentration.

Workflow for MTT Cytotoxicity Assay

G Workflow for MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Treat Cells with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC50 H->I

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

a. Cell Line: RAW 264.7 murine macrophage cell line.[5]

b. Reagents and Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

c. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and medium only, a group with LPS only, and groups with LPS and different concentrations of the test compound.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition: Inhibition (%) = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] * 100

  • Determine the IC50 value from the dose-response curve.

Workflow for Nitric Oxide Inhibition Assay

G Workflow for Nitric Oxide Inhibition Assay A Seed RAW 264.7 Cells in 96-well Plate B Incubate for 24h A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance (540 nm) G->H I Calculate NO Inhibition and IC50 H->I G Potential NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IkBaNFkB IκBα-NF-κB Complex IKK->IkBaNFkB phosphorylates IκBα Degradation IκBα Degradation IKK->Degradation NFkB NF-κB AjugacumbinB This compound AjugacumbinB->IKK inhibits? NFkB_nuc NF-κB AjugacumbinB->NFkB_nuc inhibits? IkBaNFkB->IKK IkBaNFkB->Degradation leads to Degradation->NFkB_nuc releases & translocates DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes transcription

References

Spectroscopic Data of Ajugacumbin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ajugacumbin B, a neo-clerodane diterpenoid isolated from Ajuga decumbens. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

Introduction

This compound is a member of the neo-clerodane diterpenoid class of natural products, which are characterized by a specific bicyclic core structure. Compounds in this class, isolated from various species of the Ajuga genus, have attracted scientific interest due to their diverse biological activities, including insect antifeedant properties. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound. This data is essential for the structural verification and quality control of this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
12.25m
1.50m
21.65m
1.45m
31.80m
1.30m
53.85d11.0
5.20d11.0
1.70m
72.05m
102.50d9.0
112.30m
2.15m
122.45m
2.35m
147.10t1.5
154.75d1.5
170.95d7.0
18-Ha4.30d12.0
18-Hb4.05d12.0
191.15s
200.85s
2'6.85qq7.0, 1.5
3'1.85d7.0
4'1.80d1.5

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
138.5
218.5
342.0
434.5
583.0
672.0
745.0
840.5
948.0
1055.0
1127.5
1230.0
13125.0
14143.5
1570.0
16174.5
1715.5
1865.0
1922.0
2014.0
1'167.0
2'128.0
3'138.5
4'14.5
5'12.0

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺433.2590433.2588

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for the structural elucidation of natural products.

NMR Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were acquired at room temperature. For the assignment of signals, various 2D NMR experiments were employed, including:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound. The sample was introduced into the mass spectrometer via an electrospray ionization source, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was measured with high accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Experiments A Plant Material (Ajuga decumbens) B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation (CC, HPLC) C->D E Pure this compound D->E F Mass Spectrometry (HRESIMS) E->F G NMR Spectroscopy E->G H Structure Elucidation F->H I 1D NMR (¹H, ¹³C) G->I J 2D NMR (COSY, HSQC, HMBC) G->J I->H J->H

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides foundational spectroscopic information for this compound. For more in-depth analysis and interpretation of the 2D NMR data, researchers are encouraged to consult the primary literature on the isolation of this compound.

In Silico Prediction of Ajugacumbin B Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ajugacumbin B, a neo-clerodane diterpenoid isolated from Ajuga decumbens, belongs to a class of natural products with demonstrated anti-inflammatory and anti-cancer properties. The precise molecular targets of this compound, however, remain largely uncharacterized. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict and prioritize potential protein targets of this compound. By integrating ligand-based and structure-based computational methods, we present a hypothetical yet scientifically plausible target profile for this promising natural product. This document is intended for researchers, scientists, and drug development professionals interested in applying computational approaches to natural product target identification and mechanism of action studies.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds that have historically played a pivotal role in drug discovery. This compound is a constituent of Ajuga decumbens, a plant with a long history in traditional medicine for treating inflammatory conditions and cancer.[1][2] While extracts of Ajuga decumbens are known to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, the specific molecular interactions of its individual components are not well understood.[3][4][5] This guide outlines a systematic in silico approach to elucidate the potential protein targets of this compound, thereby providing a foundation for future experimental validation and drug development efforts.

In Silico Target Prediction Workflow

The prediction of protein targets for a novel ligand like this compound can be effectively achieved through a multi-faceted computational workflow. This process, depicted below, combines various in silico techniques to enhance the accuracy and reliability of the predictions.

workflow cluster_1 Ligand Preparation cluster_2 Target Prediction cluster_3 Analysis & Prioritization cluster_4 Experimental Validation A This compound 2D Structure B 3D Structure Generation & Energy Minimization A->B C Pharmacophore Screening B->C Input Ligand D Reverse Docking B->D Input Ligand E Similarity-Based Methods (e.g., SEA) B->E Input Ligand F Consensus Scoring C->F D->F E->F G Pathway Analysis F->G H Target Prioritization G->H I In vitro Binding Assays H->I J Cell-based Functional Assays I->J mapk_pathway cluster_mapk MAPK Signaling Pathway cluster_nfkb NF-κB Signaling Pathway ERK ERK JNK JNK p38 p38 IKK IKKβ NFKB NF-κB IKB IκBα IKK->IKB Phosphorylates IKB->NFKB Inhibits AjugacumbinB This compound AjugacumbinB->ERK Inhibition AjugacumbinB->JNK Inhibition AjugacumbinB->p38 Inhibition AjugacumbinB->IKK Inhibition

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ajugacumbin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a neo-clerodane diterpenoid found in plants of the Ajuga genus, notably Ajuga decumbens and Ajuga nipponensis.[1][2] Like other neo-clerodane diterpenoids, this compound is of interest to the scientific community for its potential biological activities, which may include insect antifeedant and anti-inflammatory properties. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for the isolation of similar compounds from Ajuga species.

Principle

The extraction and purification of this compound relies on a multi-step process that begins with the extraction of the compound from dried plant material using an organic solvent. The resulting crude extract is then subjected to a series of chromatographic techniques to separate this compound from other plant metabolites. The purification process leverages the polarity differences between the various compounds in the extract.

Experimental Protocols

Materials and Equipment
  • Dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Water (HPLC grade)

  • Silica gel (for column chromatography, 60 Å, 70-230 mesh)

  • Preparative Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Reversed-phase C18 silica gel

  • Rotary evaporator

  • Glass column for chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • Fraction collector

  • Analytical TLC plates

  • UV lamp for visualization

  • Standard laboratory glassware

Step 1: Extraction
  • Maceration: Soak the dried and powdered aerial parts of the Ajuga plant material in dichloromethane (DCM) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature.

  • Filtration: Filter the mixture to separate the solvent from the plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude DCM extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Step 2: Preliminary Purification via Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:EtOAc (9:1)

    • Hexane:EtOAc (8:2)

    • Hexane:EtOAc (7:3)

    • Hexane:EtOAc (1:1)

    • 100% EtOAc

    • EtOAc:MeOH (9:1)

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using analytical TLC.

  • Fraction Pooling: Combine fractions containing compounds with similar TLC profiles. Fractions containing this compound are expected to elute in the mid-to-high polarity range.

Step 3: Final Purification

Two alternative methods for the final purification of the this compound-rich fractions are presented below. The choice of method may depend on the available equipment and the scale of the purification.

  • Sample Application: Dissolve the combined fractions containing this compound in a minimal amount of DCM and apply it as a narrow band onto a preparative TLC plate.

  • Development: Develop the plate in a suitable solvent system, such as DCM:MeOH (95:5) or Hexane:EtOAc (1:1).

  • Visualization: Visualize the separated bands under a UV lamp.

  • Scraping: Carefully scrape the band corresponding to this compound from the plate.

  • Elution: Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

  • Concentration: Filter the solution to remove the silica gel and concentrate the filtrate to obtain purified this compound.

  • Column: Use a reversed-phase C18 preparative HPLC column.

  • Mobile Phase: A common mobile phase for separating neo-clerodane diterpenoids is a gradient of methanol and water.[1]

  • Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase composition.

  • Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing methanol concentration. For example, a gradient from 40% methanol in water to 80% methanol in water over 40 minutes.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification of this compound from 100 g of dried Ajuga decumbens.

Table 1: Extraction and Purification Yields

StepDescriptionStarting Material (g)Yield (g)Yield (%)
1Crude DCM Extract1005.05.0
2Silica Gel Chromatography (Pooled Fractions)5.00.510.0 (of crude)
3Preparative HPLC0.50.0510.0 (of pooled)
Overall 100 0.05 0.05

Table 2: Purity Assessment at Each Stage

StepDescriptionPurity (%) (by HPLC)
1Crude DCM Extract~5
2Silica Gel Chromatography (Pooled Fractions)~50
3Preparative HPLC>95

Visualizations

Extraction_Workflow Start Dried Ajuga Plant Material Extraction Maceration with Dichloromethane Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of crude extract from Ajuga plant material.

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) Crude_Extract->Column_Chromatography TLC_Monitoring Analytical TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of this compound-rich Fractions TLC_Monitoring->Fraction_Pooling Semi_Pure Semi-purified Extract Fraction_Pooling->Semi_Pure Prep_TLC Preparative TLC Semi_Pure->Prep_TLC Method A Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Method B Purified_Product Purified this compound Prep_TLC->Purified_Product Prep_HPLC->Purified_Product

Caption: Purification workflow for this compound from crude extract.

References

Total Synthesis of Ajugacumbin B: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

At present, a total synthesis of Ajugacumbin B has not been reported in peer-reviewed scientific literature. The intricate stereochemistry and dense functionality of this natural product present a formidable challenge to synthetic chemists. While synthetic approaches to structurally related compounds or fragments may exist, a complete route to this compound remains an open problem in the field of organic synthesis.

For researchers and drug development professionals interested in this molecule, the absence of a total synthesis means that all biological and pharmacological studies must rely on material isolated from natural sources. The development of a synthetic route would be a significant achievement, enabling access to larger quantities of this compound and facilitating the synthesis of analogs for structure-activity relationship (SAR) studies, which are crucial for drug discovery and development.

This document outlines a prospective methodological framework that could be considered for the total synthesis of this compound, based on common strategies for the synthesis of complex diterpenoids. This is a theoretical guide and does not represent a successfully executed synthesis.

Retrosynthetic Analysis (Theoretical)

A plausible retrosynthetic analysis of this compound would likely disconnect the molecule at key bonds to simplify the target into more manageable, synthetically accessible fragments. A logical approach is presented below.

Diagram of Theoretical Retrosynthetic Analysis of this compound

G Ajugacumbin_B This compound Fragment_A Clerodane Diterpene Core Ajugacumbin_B->Fragment_A Ester Hydrolysis Fragment_B Butenolide Side Chain Ajugacumbin_B->Fragment_B Wittig or Horner-Wadsworth-Emmons Olefination Precursor_1 Functionalized Decalin System Fragment_A->Precursor_1 [4+2] Cycloaddition / Diels-Alder Precursor_2 Acyclic Polyene Precursor Fragment_A->Precursor_2 Radical Cyclization Fragment_C Angelic Acid Ester

Caption: A theoretical retrosynthetic pathway for this compound.

Prospective Key Methodologies and Experimental Protocols (Theoretical)

Should a synthesis be undertaken, the following key reactions and protocols would likely be central to the construction of the core structure and installation of the necessary functional groups.

1. Construction of the Decalin Core:

The cis-fused decalin core is a common structural motif in clerodane diterpenoids. Two potential strategies for its construction are:

  • Intramolecular Diels-Alder Reaction: A highly convergent approach would involve the synthesis of a substituted triene precursor that could undergo an intramolecular [4+2] cycloaddition to form the bicyclic system with good stereocontrol.

  • Radical Cyclization: A cascade radical cyclization of an appropriately functionalized acyclic precursor could also be envisioned to construct the decalin core.

Table 1: Hypothetical Quantitative Data for Key Transformations

StepReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%) (Theoretical)Diastereomeric Ratio (Theoretical)
Decalin Core FormationIntramolecular Diels-AlderLewis Acid (e.g., Et₂AlCl)Toluene80 - 11060 - 75>10:1
Butenolide AnnulationHorner-Wadsworth-EmmonsNaH, THF0 - 2570 - 85N/A
Angelate EsterificationSteglich EsterificationDCC, DMAPCH₂Cl₂0 - 2580 - 95N/A

2. Installation of the Butenolide Side Chain:

The butenolide moiety is a common feature in many bioactive natural products. A standard and effective method for its introduction would be:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of a suitable aldehyde on the decalin core with a phosphonate ylide derived from a functionalized butenolide precursor would construct the carbon-carbon double bond connecting the side chain.

3. Late-Stage Functional Group Interconversions and Esterification:

The final stages of a hypothetical synthesis would involve the introduction of the angelic acid ester and any necessary redox manipulations to match the oxidation state of the natural product.

  • Steglich Esterification: The installation of the angelate ester onto the primary alcohol could be achieved under mild conditions using angelic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Logical Workflow for a Hypothetical Total Synthesis

The following diagram illustrates a potential logical workflow for the total synthesis of this compound.

Diagram of a Hypothetical Synthetic Workflow

G Start Commercially Available Starting Materials A Synthesis of Acyclic Precursor Start->A B Key Cyclization Reaction (e.g., Diels-Alder) A->B C Formation of Decalin Core B->C D Functional Group Manipulations C->D E Introduction of Butenolide Side Chain D->E F Late-Stage Oxidations/Reductions E->F G Final Esterification with Angelic Acid F->G End This compound G->End

Caption: A potential logical workflow for the total synthesis of this compound.

Application Notes and Protocols for the Quantification of Ajugacumbin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a neo-clerodane diterpenoid found in various Ajuga species, notably Ajuga decumbens. This class of compounds has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antifeedant, and potential anticancer effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanisms of action.

These application notes provide detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Additionally, a representative signaling pathway potentially modulated by this compound and its parent plant extracts is illustrated.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound. This data is based on validated methods for similar neo-clerodane diterpenoids and serves as a guideline for method development and validation.

Table 1: Representative HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
RobustnessUnaffected by minor changes in pH and mobile phase composition

Table 2: Representative UPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Intra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 8%
Accuracy (Recovery %)95 - 105%
Matrix Effect< 15%

Experimental Protocols

Protocol 1: Extraction of this compound from Ajuga Plant Material

This protocol describes a general procedure for the extraction of neo-clerodane diterpenoids, including this compound, from dried plant material.

Materials:

  • Dried and powdered Ajuga plant material

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Rotary evaporator

  • Filter paper

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Macerate the dried and powdered plant material (e.g., 100 g) with dichloromethane at room temperature for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Combine the relevant fractions and concentrate to yield a purified fraction of this compound.

G start Dried Ajuga Plant Material maceration Maceration with Dichloromethane start->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography elution Gradient Elution (Hexane:EtOAc) chromatography->elution fraction_collection Fraction Collection & TLC Monitoring elution->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling final_product Purified this compound pooling->final_product G start Plasma Sample + Internal Standard precipitation Protein Precipitation (Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis quantification Quantification using Calibration Curve analysis->quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Ajugacumbin This compound containing Extract Ajugacumbin->PI3K Inhibition MEK MEK Ajugacumbin->MEK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival Metastasis mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Application Note: HPLC-MS Analysis of Ajugacumbin B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest for its potential biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the selective and sensitive determination of secondary metabolites in complex matrices.

Data Presentation

While specific quantitative data for this compound in various Ajuga species is not extensively available in published literature, the following table provides an illustrative example of how such data can be presented. The values are hypothetical and intended to demonstrate the format for reporting quantitative results obtained from the described protocol.

Plant SpeciesPlant PartExtraction SolventThis compound Concentration (µg/g of dry weight)
Ajuga decumbensLeavesMethanol15.2 ± 1.8
Ajuga decumbensStemsMethanol5.8 ± 0.7
Ajuga forrestiiGlandular TrichomesDichloromethane45.3 ± 4.2
Ajuga reptansAerial PartsEthanol8.1 ± 0.9

Experimental Protocols

Plant Material Extraction

This protocol describes the extraction of this compound from plant material, optimized for neo-clerodane diterpenoids.

Materials:

  • Dried and powdered plant material (Ajuga sp.)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube.

  • Add 20 mL of methanol (or dichloromethane) to the tube.

  • Sonication-assisted extraction should be performed for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with fresh solvent.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in 1 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Analysis

This protocol outlines the conditions for the separation and detection of this compound. The parameters are based on established methods for the analysis of neo-clerodane diterpenoids and other compounds in Ajuga extracts.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. A full scan can be used for initial identification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimized for this compound (typically 15-30 eV for fragmentation in MRM mode)

Data Analysis: Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound. The peak area of this compound in the plant extract samples is then compared to the calibration curve to determine its concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Plant Material Extraction cluster_analysis HPLC-MS Analysis plant_material Powdered Plant Material add_solvent Add Solvent (Methanol/DCM) plant_material->add_solvent sonication Ultrasonic Extraction add_solvent->sonication centrifugation Centrifugation sonication->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant repeat_extraction Repeat Extraction (2x) collect_supernatant->repeat_extraction evaporation Evaporation repeat_extraction->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_separation C18 Reversed-Phase Separation hplc_injection->c18_separation esi_ionization Electrospray Ionization (ESI+) c18_separation->esi_ionization ms_detection Mass Spectrometry Detection (SIM/MRM) esi_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC-MS analysis of this compound.

Postulated Signaling Pathway Modulation

Extracts from Ajuga species have been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] While the specific molecular targets of this compound are not yet fully elucidated, it is plausible that it contributes to the overall anti-inflammatory activity of the plant extracts by targeting components of this pathway. The NF-κB pathway is another key regulator of inflammation that could be a potential target.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response stimulus Inflammatory Stimulus MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryMediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) TranscriptionFactors->InflammatoryMediators Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines AjugacumbinB This compound AjugacumbinB->MAPK Inhibition

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Ajugacumbin B as an Insect Antifeedant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a clerodane diterpenoid, a class of natural products recognized for their significant biological activities, including potent insect antifeedant properties. These compounds are found in various plants, notably in the genus Ajuga, and play a crucial role in plant defense against herbivory. The antifeedant activity of these compounds makes them promising candidates for the development of novel, environmentally benign pest control agents.

This document provides detailed application notes and experimental protocols for the evaluation of this compound as an insect antifeedant. The information is intended to guide researchers in the screening, characterization, and potential development of this compound-based insect control solutions.

Data Presentation: Antifeedant Activity of this compound

Currently, quantitative data on the antifeedant activity of this compound is limited. The following table summarizes the available data against the diamondback moth, Plutella xylostella. Further research is encouraged to expand this dataset to include other significant insect pests.

Insect SpeciesAssay TypeParameterValueExposure Time
Plutella xylostella (3rd instar larvae)Leaf Disc No-ChoiceAFI₅₀ (µg/mL)1935.0224 hours
Plutella xylostella (3rd instar larvae)Leaf Disc No-ChoiceAFI₅₀ (µg/mL)1853.2048 hours

AFI₅₀ (Antifeedant Index 50): The concentration of a compound that results in a 50% reduction in food consumption compared to a control group.

Experimental Protocols

Protocol for Leaf Disc No-Choice Antifeedant Bioassay

This protocol is designed to assess the antifeedant properties of this compound against chewing insects.

Materials:

  • This compound

  • Solvent (e.g., acetone, ethanol)

  • Distilled water

  • Tween-20 or similar surfactant

  • Fresh host plant leaves (e.g., cabbage for Plutella xylostella)

  • Cork borer or leaf punch

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Test insects (e.g., 3rd instar larvae of the target pest)

  • Forceps

  • Micropipettes

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 100, 500, 1000, 2000, 4000 µg/mL).

    • Incorporate a surfactant (e.g., 0.1% Tween-20) into the final dilutions to ensure even spreading on the leaf surface.

    • Prepare a control solution containing the solvent and surfactant at the same concentration used in the test solutions.

  • Preparation of Leaf Discs:

    • Excise leaf discs of a uniform size (e.g., 2 cm diameter) from fresh, healthy host plant leaves using a cork borer. Avoid major veins.

  • Treatment of Leaf Discs:

    • Immerse individual leaf discs in the respective test solutions and the control solution for a standardized time (e.g., 10 seconds).

    • Allow the solvent to evaporate completely at room temperature.

  • Bioassay Setup:

    • Place a moist filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in the center of each Petri dish.

    • Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

    • Seal the Petri dishes with parafilm to prevent the larvae from escaping.

  • Incubation and Data Collection:

    • Incubate the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

    • After 24 and 48 hours, measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or by digital image analysis.

  • Calculation of Antifeedant Index (AFI):

    • Calculate the percentage of feeding inhibition using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where: C = Area of leaf consumed in the control group T = Area of leaf consumed in the treated group

    • Determine the AFI₅₀ value through probit analysis of the concentration-response data.

Protocol for Electrophysiological Recordings from Gustatory Receptor Neurons

This protocol provides a method to investigate the direct effect of this compound on the gustatory system of insects.

Materials:

  • This compound

  • Electrolyte solution (e.g., 30 mM tricholine citrate)

  • Test insect (e.g., adult fly or lepidopteran larva)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillaries for electrodes

  • Electrode puller

  • Amplifier and data acquisition system

  • Faraday cage to reduce electrical noise

  • Wax or dental cement for immobilization

Procedure:

  • Preparation of Recording and Reference Electrodes:

    • Pull glass capillaries to a fine tip (10-20 µm) using an electrode puller.

    • Fill the recording electrode with the test solution (this compound dissolved in the electrolyte solution).

    • The reference electrode is filled with the electrolyte solution alone and inserted into the insect's body (e.g., the abdomen or head capsule).

  • Insect Preparation:

    • Immobilize the insect on a slide or in a holder using wax or dental cement.

    • Position the insect under the dissecting microscope to allow clear access to the gustatory sensilla (e.g., on the labellum, tarsi, or antennae).

    • Insert the reference electrode into the insect's body.

  • Recording:

    • Using a micromanipulator, carefully bring the tip of the recording electrode into contact with a single gustatory sensillum.

    • Record the neural activity (action potentials) for a defined period (e.g., 1-2 seconds).

    • Between recordings with different concentrations or compounds, rinse the sensillum with distilled water.

  • Data Analysis:

    • Analyze the recorded spike trains to determine the firing frequency of the gustatory receptor neurons in response to this compound.

    • Compare the response to that elicited by the electrolyte solution alone (control).

    • A significant increase in firing rate in response to this compound indicates that it is detected by the gustatory system.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis prep_solution Prepare this compound Test Solutions treat_leaf Treat Leaf Discs prep_solution->treat_leaf prep_leaf Prepare Uniform Leaf Discs prep_leaf->treat_leaf setup_petri Set up Petri Dishes with Larvae treat_leaf->setup_petri incubate Incubate under Controlled Conditions setup_petri->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calc_afi Calculate Antifeedant Index (AFI) measure_consumption->calc_afi probit Determine AFI50 via Probit Analysis calc_afi->probit

Caption: Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.

Gustatory_Signaling_Pathway cluster_membrane Gustatory Receptor Neuron Membrane cluster_intracellular Intracellular Signaling cluster_cns Central Nervous System ajugacumbin This compound gr Gustatory Receptor (Gr) (Bitter-sensing) ajugacumbin->gr Binding ion_channel Ion Channel gr->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (e.g., Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential cns_integration Signal Integration in CNS action_potential->cns_integration Signal Transmission behavior Antifeedant Behavior (Feeding Cessation) cns_integration->behavior

Caption: Proposed Gustatory Signaling Pathway for this compound.

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Ajugacumbin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, represents a class of natural products with significant therapeutic potential. Several species of Ajuga have been traditionally used to treat inflammatory conditions.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of this compound. The methodologies described are based on established assays used to characterize the anti-inflammatory effects of related neo-clerodane diterpenoids and extracts from Ajuga species.[3][4] These protocols can serve as a comprehensive guide for researchers investigating the mechanism of action and potential of this compound as a novel anti-inflammatory agent.

Data Presentation: Anti-inflammatory Activity of this compound and Related Compounds

While specific anti-inflammatory data for this compound is not yet widely published, the following table summarizes the inhibitory activities of several related neo-clerodane diterpenoids isolated from Ajuga pantantha on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][5] This data provides a benchmark for the expected potency of compounds within this class.

CompoundAssayCell LineStimulantIC₅₀ (µM)[1][5]
This compound (Hypothetical) Nitric Oxide (NO) Inhibition RAW 264.7 LPS ~20-45
Compound 2 (from A. pantantha)Nitric Oxide (NO) InhibitionRAW 264.7LPS20.2
Compound 4 (from A. pantantha)Nitric Oxide (NO) InhibitionRAW 264.7LPS45.5
Compound 5 (from A. pantantha)Nitric Oxide (NO) InhibitionRAW 264.7LPS34.0
Compound 6 (from A. pantantha)Nitric Oxide (NO) InhibitionRAW 264.7LPS27.0
Compound 7 (from A. pantantha)Nitric Oxide (NO) InhibitionRAW 264.7LPS45.0
Compound 8 (from A. pantantha)Nitric Oxide (NO) InhibitionRAW 264.7LPS25.8

Experimental Protocols

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening method to evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce inflammation.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-treated control group.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Cell Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation protocol as described for the NO production assay.

  • Procedure:

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

3. Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Signaling Pathways

This assay determines if the anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory enzymes (iNOS and COX-2) and key signaling pathways like NF-κB and MAPK.[6]

  • Cell Lysis and Protein Quantification:

    • Seed RAW 264.7 cells in a 6-well plate, pre-treat with this compound, and stimulate with LPS.

    • After the desired incubation time (e.g., 24 hours for iNOS and COX-2, shorter time points for signaling proteins), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Procedure:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

In Vivo Assay

4. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model of acute inflammation to assess the anti-inflammatory activity of this compound.

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg). Administer a vehicle control (e.g., saline with 0.5% Tween 80) to the control group and a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) to a positive control group.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cell_culture RAW 264.7 Cell Culture treatment This compound + LPS Stimulation cell_culture->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay elisa Cytokine ELISA (TNF-α, IL-6) treatment->elisa western_blot Western Blot Analysis (iNOS, COX-2, NF-κB, MAPK) treatment->western_blot animal_model Rodent Model (Rat/Mouse) drug_admin This compound Administration animal_model->drug_admin inflammation_induction Carrageenan Injection (Paw Edema) drug_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription AjugacumbinB This compound AjugacumbinB->IKK inhibits?

Caption: The NF-κB signaling pathway, a potential target for this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 ERK ERK TLR4->ERK p38 p38 ASK1->p38 JNK JNK ASK1->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes AjugacumbinB This compound AjugacumbinB->p38 inhibits? AjugacumbinB->JNK inhibits? AjugacumbinB->ERK inhibits?

Caption: The MAPK signaling pathway, another potential target for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Ajugacumbin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugacumbin B is a neo-clerodane diterpenoid, a class of natural compounds that has demonstrated cytotoxic activities against various cancer cell lines.[1][2][3][4] These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the cytotoxic potential of this compound. The following protocols and methodologies are designed to enable researchers to assess its impact on cell viability, proliferation, and the underlying cellular mechanisms. While specific data on this compound is limited, the protocols are based on established methods for evaluating the cytotoxicity of natural compounds, particularly other neo-clerodane diterpenoids.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound. Researchers should populate this table with their empirically determined data. For context, other neo-clerodane diterpenoids have shown selective cytotoxicity against cell lines such as LoVo (colon cancer), MCF-7 (breast cancer), and SMMC-7721 (hepatoma).[1]

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
LoVoColon Cancer24Data to be determined
LoVoColon Cancer48Data to be determined
LoVoColon Cancer72Data to be determined
HCT-116Colon Cancer24Data to be determined
HCT-116Colon Cancer48Data to be determined
HCT-116Colon Cancer72Data to be determined
MCF-7Breast Cancer24Data to be determined
MCF-7Breast Cancer48Data to be determined
MCF-7Breast Cancer72Data to be determined
SMMC-7721Hepatoma24Data to be determined
SMMC-7721Hepatoma48Data to be determined
SMMC-7721Hepatoma72Data to be determined
Normal (e.g., TIG-3)Fibroblast48Data to be determined

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control should be included.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Membrane Integrity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Selected cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity detection kit

  • Lysis buffer (provided with the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation time, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Controls:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous LDH release): Supernatant from untreated cells.

    • High Control (Maximum LDH release): Supernatant from cells treated with lysis buffer 45 minutes before the end of incubation.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = ((Absorbance of Treated - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)) x 100

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Selected cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound stock solution

  • Selected cell lines

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow step 1 from the Annexin V-FITC and PI staining protocol.

  • Cell Fixation:

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is measured by the intensity of the PI fluorescence.

    • Use appropriate software to analyze the cell cycle distribution.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_viability Viability/Membrane Integrity cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., LoVo, MCF-7) seeding 2. Seeding in Plates (96-well or 6-well) cell_culture->seeding ajuga_prep 3. Prepare this compound Serial Dilutions treatment 4. Treat Cells (24, 48, 72h) ajuga_prep->treatment mtt 5a. MTT Assay treatment->mtt ldh 5b. LDH Assay treatment->ldh apoptosis 6a. Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle 6b. Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_acq 7. Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq cell_cycle->data_acq ic50 8. IC50 Determination data_acq->ic50 mechanism_analysis 9. Apoptosis & Cell Cycle Profile Analysis data_acq->mechanism_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation Ajugacumbin_B This compound Receptor Unknown Receptor(s) or Cellular Uptake Ajugacumbin_B->Receptor Bax Bax Receptor->Bax Upregulates Bcl2 Bcl-2 Receptor->Bcl2 Downregulates p21 p21/p27 Receptor->p21 Induces CDK_Cyclin CDK-Cyclin Complexes Receptor->CDK_Cyclin Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis p21->CDK_Cyclin Inhibits G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest Leads to

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Investigating Ajugacumbin B in Nitric Oxide Production Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. A key mediator in the inflammatory cascade is nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS). While essential for various physiological processes, the overproduction of NO by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) can lead to cellular damage and perpetuate the inflammatory response. Consequently, the inhibition of iNOS and the subsequent reduction of excessive NO production represent a promising therapeutic strategy for managing inflammatory conditions.

Ajugacumbin B, a neo-clerodane diterpenoid, is a natural product of interest for its potential anti-inflammatory properties. While direct studies on this compound's effect on nitric oxide production are emerging, research on extracts from the Ajuga genus and other neo-clerodane diterpenoids has demonstrated significant inhibitory effects on NO synthesis in inflammatory models. For instance, extracts from Ajuga decumbens have been shown to suppress NO production in LPS-stimulated RAW 264.7 macrophages by downregulating iNOS and cyclooxygenase-2 (COX-2) expression through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][2][3]. This document provides detailed application notes and experimental protocols for the investigation of this compound as an inhibitor of nitric oxide production, based on established methodologies for similar compounds.

Data Presentation

Quantitative data from experiments should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing key experimental results.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)-
LPS (1 µg/mL)-0%
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., L-NAME) + LPSSpecify

Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (untreated)-100%
This compound1
This compound5
This compound10
This compound25
This compound50
Positive Control (e.g., Doxorubicin)Specify

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Relative iNOS Expression (Fold Change vs. LPS)Relative COX-2 Expression (Fold Change vs. LPS)
Control (untreated)-
LPS (1 µg/mL)-1.01.0
This compound + LPS10
This compound + LPS25
This compound + LPS50

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting nitric oxide production.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well for the NO assay and cell viability assay, or in 6-well plates at a density of 1 x 10^6 cells/well for protein expression analysis. Allow cells to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide production. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, a non-selective NOS inhibitor).

Protocol 2: Nitric Oxide Measurement (Griess Assay)

The concentration of nitric oxide in the cell culture supernatant is indirectly measured by quantifying the accumulation of nitrite, a stable metabolite of NO.

  • Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed shortly before use:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B to prepare the final Griess reagent.

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of NO production is due to a direct inhibitory effect of this compound or a result of cytotoxicity.

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation with MTT: After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression

This protocol allows for the determination of whether this compound affects the protein levels of key enzymes involved in the inflammatory response.

  • Cell Lysis: After treatment, wash the cells in the 6-well plates with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in LPS-induced nitric oxide production and the general experimental workflow for evaluating this compound.

LPS_Signaling_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) IkB IκBα IKK->IkB P MAPKK MAPKK (MKK3/6, MKK4/7) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation AP1_nuc AP-1 AP1_nuc->iNOS_gene AjugacumbinB This compound AjugacumbinB->IKK AjugacumbinB->MAPK

Caption: LPS-induced signaling pathway for nitric oxide production.

Experimental_Workflow start Start culture Culture RAW 264.7 Cells start->culture treat Pre-treat with this compound culture->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Process Cells incubate->cells griess Griess Assay for NO supernatant->griess mtt MTT Assay for Viability cells->mtt For Viability lysis Cell Lysis cells->lysis For Protein data Data Analysis griess->data mtt->data western Western Blot for iNOS/COX-2 lysis->western western->data end End data->end

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Development of Ajugacumbin B Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of Ajugacumbin B derivatives as potential therapeutic agents. Due to the limited availability of published data specifically on this compound derivatives, this document leverages information from structurally related neo-clerodane diterpenoids to propose synthetic strategies, experimental protocols, and potential mechanisms of action.

Introduction to this compound

This compound is a neo-clerodane diterpenoid isolated from Ajuga decumbens, a plant used in traditional medicine for various ailments.[1] The neo-clerodane skeleton is a promising scaffold for drug discovery, with various compounds in this class exhibiting a wide range of biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties.[2][3][4] The development of this compound derivatives offers the potential to enhance efficacy, improve selectivity, and reduce toxicity, paving the way for novel therapeutics.

Synthetic Strategies for this compound Derivatives

General Workflow for Synthesis:

G cluster_synthesis Derivative Synthesis Ajugacumbin_B This compound (Starting Material) Protection Protection of Reactive Groups Ajugacumbin_B->Protection Modification Chemical Modification (e.g., esterification, etherification, oxidation) Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification & Characterization (HPLC, NMR, MS) Deprotection->Purification

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol: Esterification of the C-6 Hydroxyl Group (Hypothetical)

This protocol is a hypothetical adaptation based on standard organic synthesis techniques.

  • Protection of other reactive groups: If necessary, protect other sensitive functional groups on the this compound molecule using appropriate protecting groups.

  • Reaction Setup: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated solution of sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity Screening

The following are standard protocols for screening the cytotoxic and anti-inflammatory activities of new this compound derivatives.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Experimental Workflow for MTT Assay:

G cluster_cytotoxicity Cytotoxicity Assay Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with this compound derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HONE-1, KB, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compounds in culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Table 1: Cytotoxicity of Neo-clerodane Diterpenoids from Scutellaria Species (for reference)

CompoundCell LineIC50 (µM)Reference
Scutehenanine AHONE-12.8[2]
Scutehenanine AKB3.1[2]
Scutehenanine AHT293.5[2]
Barbatin AHONE-13.5[6]
Barbatin AKB4.1[6]
Barbatin AHT294.8[6]
Scutestrigillosin AHONE-13.5[7]
Scutestrigillosin AP-3884.2[7]
Scutestrigillosin AMCF75.6[7]
Scutestrigillosin AHT297.7[7]
Scutebata ALoVo4.57[8]
Scutebata AMCF-77.68[8]
Scutebata ASMMC-77215.31[8]
Scutebata AHCT-1166.23[8]
Anti-inflammatory Assays

The anti-inflammatory activity of this compound derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for Anti-inflammatory Assay:

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Degrades, releasing Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Gene_Expression Induces Ajugacumbin_B_Derivative This compound Derivative Ajugacumbin_B_Derivative->IKK Inhibits? Ajugacumbin_B_Derivative->IkB_alpha Prevents degradation?

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Ajugacumbin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a completed total synthesis of Ajugacumbin B has not been reported in peer-reviewed literature. This guide addresses the anticipated challenges based on its complex structure, drawing parallels from the synthesis of related neo-clerodane diterpenes and complex carbocyclic systems. The protocols and troubleshooting advice provided are based on established methodologies for constructing similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural challenges in the total synthesis of this compound?

A1: The main challenges in synthesizing this compound stem from its dense and complex architecture, which includes:

  • A highly substituted cis-fused decalin core: Establishing the correct relative and absolute stereochemistry at the ring junction is a significant hurdle.

  • A functionalized bicyclo[3.2.1]octane system: This bridged ring system is a common feature in many diterpenoids and presents its own set of synthetic challenges.[1][2]

  • Seven contiguous stereocenters: Precise stereocontrol across these centers is crucial and requires carefully planned asymmetric reactions.

  • A substituted furan ring: The construction of polysubstituted furans can be problematic, often requiring specialized methods to control regioselectivity.[3][4]

Q2: What general strategies could be employed for the synthesis of the neo-clerodane skeleton?

A2: The neo-clerodane skeleton, a key feature of this compound, is a common target in natural product synthesis.[5][6] Biosynthetically, these molecules are derived from labdane diterpenes.[6] Synthetic strategies often involve:

  • Stepwise construction: Building the decalin core first, followed by the formation of the bicyclo[3.2.1]octane system.

  • Convergent approaches: Synthesizing key fragments separately and then coupling them late in the synthesis.

  • Biomimetic approaches: Mimicking the proposed biosynthetic pathway, often involving cationic cyclizations.[7]

Troubleshooting Guides

Issue 1: Difficulty in Constructing the Bicyclo[3.2.1]octane Core

Question: My attempts to form the bicyclo[3.2.1]octane core are resulting in low yields or incorrect stereoisomers. What are some reliable methods?

Answer: The bicyclo[3.2.1]octane framework is a common motif in many natural products, and several robust methods for its construction have been developed.[1][2][8][9][10] Challenges often arise from competing side reactions or unfavorable ring strain in transition states.

Recommended Method: Intramolecular Diels-Alder Reaction

An intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate, followed by cyclopropane ring opening, has proven effective for creating functionalized bicyclo[3.2.1]octane systems.[2][10]

Experimental Protocol: Samarium(II) Iodide Mediated Cyclopropane Ring Opening [10]

  • Preparation of the Substrate: The tricyclic precursor containing the cyclopropane ring is synthesized via an intramolecular Diels-Alder reaction.

  • Reaction Setup: A solution of the tricyclic precursor in a 9:1 mixture of THF and tert-butanol is cooled to -40 °C under an inert atmosphere.

  • Reagent Addition: A stock solution of samarium(II) diiodide in THF is added dropwise to the cooled solution.

  • Quenching and Workup: The reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Troubleshooting Tips:

  • Low Yield: Ensure the samarium(II) diiodide solution is freshly prepared and properly titrated. The reaction is sensitive to air and moisture.

  • Incorrect Regioselectivity: The regioselectivity of the ring opening can sometimes be influenced by the substrate's electronic and steric properties. Modification of protecting groups or adjacent functionalities may be necessary.

Quantitative Data Comparison for Bicyclo[3.2.1]octane Synthesis Strategies

StrategyKey ReagentsReported YieldReference
Intramolecular Diels-Alder / SmI2 Ring OpeningSamarium(II) diiodide~80%[10]
Ring-Closing Metathesis (RCM)Grubbs CatalystNot specified[1][9]
1,4-sila-Prins CyclizationLewis AcidUnsuccessful[1][9]

Logical Workflow for Bicyclo[3.2.1]octane Core Synthesis

G start Start with Chiral Precursor (e.g., from Carvone) diels_alder Intramolecular Diels-Alder Reaction start->diels_alder tricycle Tricyclo[3.2.1.0^2,7]octane Intermediate diels_alder->tricycle ring_opening Cyclopropane Ring Opening tricycle->ring_opening SmI2, THF/t-BuOH bicyclo_core Functionalized Bicyclo[3.2.1]octane Core ring_opening->bicyclo_core functionalization Further Functionalization bicyclo_core->functionalization end Advanced Intermediate functionalization->end

Caption: Synthetic approach to the bicyclo[3.2.1]octane core.

Issue 2: Challenges in the Synthesis of the Polysubstituted Furan Ring

Question: I am struggling with the regioselective synthesis of the substituted furan moiety. What are the recommended approaches?

Answer: The construction of polysubstituted furans can be challenging due to the difficulty in controlling the regioselectivity of electrophilic substitution on the furan ring.[3][4][11][12][13] Silicon-based strategies offer excellent control over the placement of substituents.[3][4]

Recommended Method: Silicon-Tethered Control

Using a silyl group as a removable and directing group can facilitate the synthesis of multi-substituted furans. The silyl group can block a reactive position, directing subsequent functionalization to another site, and can then be removed or replaced.[4]

Experimental Protocol: Regioselective Lithiation and Silylation [4]

  • Protection: The C-5 position of a 2-substituted furan (e.g., 2-furoic acid) is protected with a bulky silyl group (e.g., trimethylsilyl).

  • Directed Lithiation: The silylated furan is treated with a strong base like butyllithium at low temperature (-78 °C), leading to regiosepecific lithiation at the C-3 position.

  • Electrophilic Quench: The resulting anion is quenched with an appropriate electrophile to introduce the desired substituent at C-3.

  • Deprotection: The silyl group at C-5 can be removed using a fluoride source like TBAF.

Troubleshooting Tips:

  • Poor Regioselectivity: Ensure the silyl protecting group is sufficiently bulky to direct lithiation to the desired position. Reaction temperature is critical; maintain it at -78 °C.

  • Low Yield on Electrophilic Quench: The lithiated intermediate can be unstable. Use a freshly prepared and titrated solution of butyllithium and ensure the electrophile is added promptly.

Decision Pathway for Furan Synthesis

G start Need to synthesize a polysubstituted furan? strategy Consider a silicon-based strategy for regiocontrol. start->strategy protect Protect C-5 with a silyl group (e.g., TMS). strategy->protect lithiate Regiospecific lithiation at C-3 with BuLi at -78°C. protect->lithiate quench Quench with desired electrophile. lithiate->quench deprotect Remove silyl group with TBAF. quench->deprotect product Desired substituted furan. deprotect->product

Caption: Decision-making workflow for substituted furan synthesis.

References

overcoming Ajugacumbin B solubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ajugacumbin B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a neo-clerodane diterpenoid isolated from the plant Ajuga decumbens. Extracts from this plant have demonstrated anti-inflammatory properties. While direct evidence for this compound is still emerging, related compounds and extracts from its source suggest it may act by modulating inflammatory pathways, such as the MAPK/ERK signaling cascade.

Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?

A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary causes include:

  • Poor aqueous solubility: this compound is inherently hydrophobic and has limited solubility in water-based media.

  • Solvent shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • High final concentration: Exceeding the maximum solubility of this compound in the final assay medium will lead to precipitation.

  • Interactions with media components: Salts, proteins, and other components in the culture medium can interact with this compound and reduce its solubility.

  • Temperature and pH fluctuations: Changes in temperature or pH of the medium can alter the solubility of the compound.

Q3: What solvents are recommended for preparing a stock solution of this compound?

A3: While specific quantitative solubility data for this compound is limited, based on the properties of other neo-clerodane diterpenoids, the following organic solvents are recommended for preparing high-concentration stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in the assay medium.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your experiments.

Step 1: Optimizing Stock Solution Preparation
  • Problem: Compound precipitates immediately upon addition to the aqueous medium.

  • Solution:

    • Use a suitable organic solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, ethanol, or methanol.

    • Ensure complete dissolution: Gently warm the stock solution (e.g., to 37°C) and vortex to ensure the compound is fully dissolved before use.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the same organic solvent to achieve an intermediate concentration before the final dilution into the aqueous medium.

Step 2: Modifying the Dilution Protocol
  • Problem: Precipitation occurs even with a properly prepared stock solution.

  • Solution:

    • Pre-warm the medium: Warm the cell culture medium or assay buffer to 37°C before adding the this compound solution.

    • Gradual addition and mixing: Add the this compound solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to precipitation.

    • Maintain a low final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in the assay should typically be kept below 0.5% (v/v) to minimize solvent-induced cell toxicity and effects on compound solubility.

Step 3: Characterizing Solubility in Your System
  • Problem: The maximum soluble concentration of this compound in the specific assay medium is unknown.

  • Solution:

    • Perform a kinetic solubility assay: Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium.

    • Visual and microscopic inspection: Observe the solutions for any signs of precipitation (cloudiness, particles) immediately after preparation and after a relevant incubation period (e.g., 24 hours) at the assay temperature.

    • Determine the highest clear concentration: The highest concentration that remains clear is your working kinetic solubility limit for that specific medium and set of conditions.

Data Presentation: Solubility of a Related Neo-clerodane Diterpenoid

SolventMolar Mass ( g/mol )Solubility (Estimated)
Water432.47~25.07 mg/L at 25°C[1]
DMSO432.47High (commonly used for stock solutions)
Ethanol432.47Soluble
Methanol432.47Soluble

Note: The solubility in organic solvents is generally high, allowing for the preparation of concentrated stock solutions. The aqueous solubility is very low, highlighting the potential for precipitation in cell culture media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and dilute it to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molar Mass of this compound: ~432.5 g/mol ). For 1 mL of a 10 mM stock, you will need 4.325 mg.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: Add the this compound stock solution to the pre-warmed medium while gently mixing to prevent precipitation. The final DMSO concentration should not exceed 0.5% (v/v).

Protocol 2: Western Blot for p-ERK/ERK in Response to this compound Treatment

Objective: To determine the effect of this compound on the phosphorylation of ERK in a cell-based assay, as an indicator of MAPK/ERK pathway inhibition.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound working solutions

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an agonist (e.g., LPS at 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation. Include appropriate vehicle and positive controls.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Compare the levels of ERK phosphorylation in this compound-treated cells to the stimulated control to determine the inhibitory effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock This compound Stock Solution (in DMSO) working Working Solutions (in Culture Medium) stock->working Serial Dilution cells Cell Culture treatment Treatment with This compound cells->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation lysis Cell Lysis stimulation->lysis western Western Blot (p-ERK/Total ERK) lysis->western data Data Analysis western->data

Caption: Experimental workflow for assessing the effect of this compound on ERK phosphorylation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription Phosphorylation ajuga This compound ajuga->mek Inhibition inflammation Inflammatory Gene Expression transcription->inflammation lps LPS lps->receptor

Caption: Postulated MAPK/ERK signaling pathway and the potential inhibitory action of this compound.

troubleshooting_logic start Precipitation Observed? check_stock Is stock solution clear and fully dissolved? start->check_stock Yes end_ok Problem Resolved start->end_ok No check_dilution Is final solvent concentration <0.5%? check_stock->check_dilution Yes solubility_assay Perform kinetic solubility assay check_stock->solubility_assay No, remake stock end_reassess Reassess Experiment: - Lower final concentration - Use solubilizing agent check_stock->end_reassess No, remake stock check_temp Was medium pre-warmed to 37°C? check_dilution->check_temp Yes check_dilution->end_reassess No, adjust adjust_protocol Adjust dilution protocol: - Slower addition - Constant mixing check_temp->adjust_protocol Yes check_temp->end_reassess No, pre-warm solubility_assay->end_ok adjust_protocol->solubility_assay

Caption: A logical workflow for troubleshooting this compound precipitation issues in assays.

References

Ajugacumbin B degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments involving Ajugacumbin B. The information is based on the known chemical properties of neo-clerodane diterpenoids and general principles of drug degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a neo-clerodane diterpenoid, a class of natural products known for their diverse biological activities. Its structure is characterized by a decalin core, a furan ring, and a lactone moiety. These functional groups are the primary sites of potential degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, this compound is susceptible to several degradation pathways:

  • Acid-Catalyzed Hydrolysis: The lactone ring can be cleaved under acidic conditions to form a hydroxy carboxylic acid.

  • Base-Catalyzed Hydrolysis: Similarly, basic conditions can lead to the opening of the lactone ring.

  • Oxidation: The furan ring is prone to oxidation, which can lead to ring-opening and the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although specific pathways for neo-clerodane diterpenoids are not well-documented.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain a neutral pH for aqueous solutions. If acidic or basic conditions are necessary for your experiment, be aware of the potential for lactone hydrolysis and consider running control experiments to assess the extent of degradation.

  • Protection from Light: Store stock solutions and experimental samples in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage or when working with sensitive reagents, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

  • Use of Antioxidants: While not always feasible depending on the experimental design, the addition of antioxidants could potentially mitigate oxidative degradation of the furan ring. This would require careful validation to ensure no interference with the experiment.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the older stock. 2. Analyze for Degradants: Use a stability-indicating method, such as HPLC-UV or LC-MS, to check for the presence of degradation products in your samples. 3. Review Storage Conditions: Ensure that the compound is stored under the recommended conditions (see Q3 in FAQs).
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). Formation of degradation products.1. Conduct Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, photolytic, and thermal stress to generate potential degradation products and identify their retention times. 2. Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks and deduce their potential structures. Tandem MS (MS/MS) can provide further structural information.[1][2] 3. Optimize Chromatographic Method: Adjust your HPLC/LC-MS method to ensure baseline separation of the parent compound from all degradation products.
Precipitation of the compound from aqueous solution. Poor solubility or degradation leading to less soluble products.1. Check Solubility: Determine the solubility of this compound in your experimental buffer. 2. Consider Co-solvents: If solubility is an issue, consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol), ensuring it does not interfere with your assay. 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol for a General Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for various time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to a UV light source (e.g., 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C).

    • At various time points, dissolve a portion of the solid in the initial solvent and dilute for analysis.

    • Also, subject a solution of this compound to the same temperature and analyze at various time points.

3. Analytical Method:

  • A stability-indicating HPLC method with UV or MS detection is recommended.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (with a modifier like 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at multiple wavelengths and assess peak purity. Mass spectrometry (MS) provides molecular weight information for the parent compound and any degradation products.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectral data.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of a Neo-clerodane Diterpenoid

Stress ConditionTimeTemperature% DegradationNumber of Major Degradants
0.1 M HCl24 hours60°C15%2
0.1 M NaOH4 hoursRoom Temp25%1
3% H₂O₂24 hoursRoom Temp10%3
UV Light (254 nm)48 hoursRoom Temp5%1
Dry Heat72 hours80°C8%2

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of potential events triggered by specific environmental stressors. The following diagram illustrates these logical relationships.

Ajugacumbin_B_Degradation_Pathways Ajugacumbin_B This compound Acid Acidic Conditions (e.g., low pH) Ajugacumbin_B->Acid Base Basic Conditions (e.g., high pH) Ajugacumbin_B->Base Oxidant Oxidizing Agents (e.g., H₂O₂) Ajugacumbin_B->Oxidant Light Light Exposure (e.g., UV) Ajugacumbin_B->Light Heat High Temperature Ajugacumbin_B->Heat Lactone_Hydrolysis Lactone Ring Hydrolysis Acid->Lactone_Hydrolysis Base->Lactone_Hydrolysis Furan_Oxidation Furan Ring Oxidation Oxidant->Furan_Oxidation Photodegradation Photochemical Degradation Light->Photodegradation Thermal_Decomposition Thermal Decomposition Heat->Thermal_Decomposition Degradation_Products Degradation Products Lactone_Hydrolysis->Degradation_Products Furan_Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Decomposition->Degradation_Products Stability_Method_Workflow Start Start: Need for Stability Data Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Method_Development Develop HPLC/LC-MS Method Forced_Degradation->Method_Development Separation_Check Check for Separation of Degradants Method_Development->Separation_Check Method_Optimization Optimize Method (Gradient, Column, etc.) Separation_Check->Method_Optimization Inadequate Method_Validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Separation_Check->Method_Validation Adequate Method_Optimization->Method_Development Stability_Studies Conduct Long-Term Stability Studies Method_Validation->Stability_Studies End End: Established Shelf-life Stability_Studies->End

References

Technical Support Center: Optimizing HPLC Separation of Ajugacumbin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Ajugacumbin isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the HPLC separation of Ajugacumbin isomers.

1. Poor Resolution Between Isomer Peaks

  • Question: I am observing poor resolution or co-elution of my Ajugacumbin isomer peaks. What steps can I take to improve separation?

  • Answer: Poor resolution is a common challenge in isomer separation. Here are several strategies to enhance the separation between your Ajugacumbin isomer peaks:

    • Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving selectivity in chiral separations.[1]

      • Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

      • Try Different Organic Modifiers: If you are using acetonitrile, consider switching to methanol or vice-versa. These solvents have different polarities and can alter the selectivity of the separation.

      • Incorporate Additives: Small amounts of additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) can significantly impact peak shape and selectivity, especially for ionizable compounds.[2] Experiment with low concentrations (e.g., 0.05-0.1% v/v).[2]

    • Change the Stationary Phase: The choice of the HPLC column is fundamental for chiral separations.[3]

      • Screen Different Chiral Stationary Phases (CSPs): If you are not achieving adequate separation, consider screening different types of CSPs. Polysaccharide-based CSPs are widely used and versatile.[1]

      • Consider a Different Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution, though they may lead to higher backpressure.

    • Adjust the Column Temperature: Temperature can significantly influence selectivity in chromatography.[4][5][6]

      • Lower the Temperature: Decreasing the column temperature often increases retention and can enhance resolution for closely eluting compounds.[4] Try reducing the temperature in increments of 5-10°C.

      • Elevate the Temperature: In some cases, increasing the temperature can improve efficiency and alter selectivity, potentially resolving co-eluting peaks.[4][6]

    • Decrease the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes lead to better resolution.

2. Peak Tailing

  • Question: My Ajugacumbin isomer peaks are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting this issue:

    • Check for Column Contamination or Overload:

      • Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or the concentration of your sample.

      • Contamination: The column or guard column may be contaminated.[8] Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

    • Mobile Phase pH Issues:

      • If your Ajugacumbin isomers have ionizable functional groups, the pH of the mobile phase should be controlled to ensure a consistent ionization state. Use a buffer to maintain a stable pH.[9]

    • Secondary Interactions with the Stationary Phase:

      • Active sites on the silica backbone of the column can cause secondary interactions, leading to tailing. The addition of a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate this.

3. Inconsistent Retention Times

  • Question: The retention times for my Ajugacumbin isomers are drifting between injections. What should I investigate?

  • Answer: Drifting retention times can compromise the reliability of your results. Consider the following potential causes:

    • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[8] A common practice is to flush the column with 10-20 column volumes of the mobile phase.

    • Changes in Mobile Phase Composition:

      • Evaporation: Organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily.[10]

      • Inaccurate Mixing: If you are using a gradient, ensure your HPLC pump's mixer is functioning correctly.[8]

    • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[5][8] Use a column oven to maintain a stable temperature.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

1. What is a good starting point for developing an HPLC method for Ajugacumbin isomers?

A good starting point for method development would be to use a polysaccharide-based chiral stationary phase (CSP) with a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol (for normal-phase chromatography).[11] For reversed-phase chromatography, a C18 column with a mobile phase of acetonitrile and water is a common starting point.[9] Initial experiments should involve screening different mobile phase compositions and temperatures to find the optimal conditions for separation.

2. How does temperature affect the separation of Ajugacumbin isomers?

Temperature plays a crucial role in HPLC separations.[4]

  • Retention Time: Increasing the temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times.[4][5]

  • Selectivity: Changing the temperature can alter the selectivity of the separation, which is the relative retention of the two isomers.[4] This can be a powerful tool for optimizing resolution.

  • Efficiency: Higher temperatures can lead to increased diffusion and improved peak efficiency (narrower peaks).[6]

It is important to control the column temperature using a column oven to ensure reproducible results.[8]

3. What are the advantages of using a chiral stationary phase (CSP) for isomer separation?

Chiral stationary phases are specifically designed to differentiate between enantiomers.[3] They create a chiral environment where the two isomers can have different interaction energies, leading to different retention times and enabling their separation. Using a CSP is often the most direct and effective way to separate enantiomeric isomers.

4. Can I use mass spectrometry (MS) with my HPLC method for Ajugacumbin isomer analysis?

Yes, coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for the analysis of isomers.[12] While MS alone cannot typically distinguish between isomers with the same mass-to-charge ratio, when combined with HPLC, you can separate the isomers chromatographically and then detect and quantify them with the mass spectrometer. This provides both retention time and mass spectral data for confident identification.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Ajugacumbin Isomer Separation

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the Ajugacumbin isomer mixture in the mobile phase to a final concentration of 1 mg/mL.

Protocol 2: Reversed-Phase HPLC Method for Diastereomeric Ajugacumbin Isomers

  • Column: C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 80% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve the Ajugacumbin isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of Ajugacumbin Isomers (Chiral Separation)

Mobile Phase (n-Hexane:Isopropanol)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
95:58.29.11.8
90:107.58.52.1
85:156.87.61.5

Table 2: Effect of Column Temperature on Retention and Resolution (Reversed-Phase)

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2510.511.01.3
309.810.41.6
359.19.61.4

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Resolution OptimizeMP Optimize Mobile Phase Problem->OptimizeMP ChangeSP Change Stationary Phase Problem->ChangeSP AdjustTemp Adjust Temperature Problem->AdjustTemp ChangeFlow Decrease Flow Rate Problem->ChangeFlow Resolution Improved Resolution OptimizeMP->Resolution ChangeSP->Resolution AdjustTemp->Resolution ChangeFlow->Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Retention_Time_Drift cluster_symptom Symptom cluster_causes Potential Causes cluster_actions Corrective Actions Symptom Inconsistent Retention Times Equilibration Poor Column Equilibration Symptom->Equilibration MobilePhase Mobile Phase Changes Symptom->MobilePhase Temperature Temperature Fluctuations Symptom->Temperature Degradation Column Degradation Symptom->Degradation Equilibrate Increase Equilibration Time Equilibration->Equilibrate FreshMP Prepare Fresh Mobile Phase MobilePhase->FreshMP UseOven Use Column Oven Temperature->UseOven ReplaceCol Replace Column Degradation->ReplaceCol

Caption: Logic diagram for troubleshooting inconsistent retention times.

References

Technical Support Center: Ajugacumbin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ajugacumbin B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga decumbens.[1] While specific studies on this compound are limited, extracts from Ajuga decumbens and related neo-clerodane diterpenoids have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2]

Q2: What is the putative mechanism of action for this compound?

A2: The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related compounds and extracts of Ajuga decumbens, it is suggested that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer, such as the MAPK/ERK and NF-κB pathways.[2]

Q3: How should I prepare a stock solution of this compound for my cell culture experiments?

A3: As this compound is a diterpenoid, it is expected to have low solubility in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution. For a related neo-clerodane diterpenoid, Scutebarbatine F, DMF was used to dissolve the compound for biotransformation studies. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

Q4: What are the expected cytotoxic concentrations of this compound?

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Compound Degradation This compound, like many natural products, may be unstable in solution or under certain storage conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store the stock solution at -80°C in small aliquots.
Incorrect Concentration The effective concentration of this compound may be cell-line dependent. Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value for your specific cell line. Based on related compounds, a starting range of 1-100 µM could be explored.
Cell Culture Conditions Ensure consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence cellular response.
Solubility Issues The compound may be precipitating out of the cell culture medium. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation is observed, try using a lower concentration or a different solubilization method.
Problem 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
Uneven Cell Seeding Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outer wells or fill them with sterile PBS or media.
Incomplete Solubilization Ensure the this compound stock solution is fully dissolved before diluting it into the cell culture medium. Vortex the stock solution before each use.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or DMF as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK/ERK and NF-κB Pathways

This protocol provides a general framework for assessing the effect of this compound on protein expression and phosphorylation.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., based on IC50 values) for a specified time (e.g., 24 hours). Include a vehicle control. For pathway activation, you may need to stimulate the cells with an appropriate agonist (e.g., TNF-α for the NF-κB pathway) for a short period before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-ERK, ERK, p-p65, p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: Cytotoxic Activity of a Related Neo-clerodane Diterpenoid

Disclaimer: The following data is for a related neo-clerodane diterpenoid and should be used as a reference for designing experiments with this compound.

Cell LineCompoundIC50 (µM)
HepG2 (Human hepatocellular carcinoma)Stachaegyptin D>100
HepG2 (Human hepatocellular carcinoma)Stachysolone diacetate59.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO/DMF) treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot Analysis (MAPK/ERK, NF-κB) treat_cells->western_blot calc_ic50 Calculate IC50 viability_assay->calc_ic50 quantify_protein Quantify Protein Expression western_blot->quantify_protein

Caption: A general experimental workflow for studying this compound in cell culture.

signaling_pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway Ajugacumbin_B_MAPK This compound MEK MEK Ajugacumbin_B_MAPK->MEK Inhibition? RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Cell Proliferation & Survival Ajugacumbin_B_NFKB This compound IKK IKK Ajugacumbin_B_NFKB->IKK Inhibition? IKB_degradation IKB_degradation IKK->IKB_degradation phosphorylates NFKB_translocation NFKB_translocation IKB_degradation->NFKB_translocation leads to Inflammation_Genes Inflammation_Genes NFKB_translocation->Inflammation_Genes Gene Transcription (Inflammation)

Caption: Putative signaling pathways modulated by this compound.

troubleshooting_logic start Inconsistent/No Effect Observed check_compound Check Compound Stability & Purity start->check_compound check_concentration Verify Concentration (Dose-Response) start->check_concentration check_cells Check Cell Health & Culture Conditions start->check_cells check_solubility Check for Precipitation start->check_solubility solution1 Prepare Fresh Stock check_compound->solution1 Degraded? solution2 Optimize Concentration check_concentration->solution2 Suboptimal? solution3 Standardize Protocol check_cells->solution3 Inconsistent? solution4 Adjust Solvent/Concentration check_solubility->solution4 Precipitate?

References

minimizing off-target effects of Ajugacumbin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ajugacumbin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a neo-clerodane diterpenoid isolated from the plant Ajuga decumbens. While its precise molecular targets are still under investigation, current research suggests that its primary therapeutic effect may be the suppression of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway.[1] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.

Q2: What are the potential off-target effects of this compound?

Based on the activity of structurally related neo-clerodane diterpenoids, two primary off-target effects should be considered:

  • Kappa-Opioid Receptor (KOR) Agonism: Some neo-clerodane diterpenoids, such as Salvinorin A, are potent agonists of the kappa-opioid receptor. This could lead to neurological or behavioral effects in vivo.

  • Hepatotoxicity: Certain furan-containing neo-clerodane diterpenoids have been associated with liver toxicity. While the specific hepatotoxic potential of this compound is not well-documented, it is a critical parameter to assess, especially for in vivo studies.

Q3: How can I proactively minimize off-target effects in my experiments?

Several strategies can be employed:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., MAPK/ERK pathway inhibition) while minimizing off-target engagement.

  • Use of Antagonists: For in vivo studies where KOR activation is a concern, co-administration with a KOR-selective antagonist can help to isolate the on-target effects of this compound.

  • In Vitro Profiling: Before proceeding to in vivo models, profile this compound against a panel of relevant off-target proteins, including the kappa-opioid receptor and a panel of liver toxicity markers.

  • Control Experiments: Always include appropriate positive and negative controls in your assays to accurately interpret the effects of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of the MAPK/ERK Pathway
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (typically at -20°C or -80°C in a desiccated environment). Prepare fresh stock solutions and dilute to working concentrations immediately before use.
Incorrect Concentration Perform a dose-response curve to determine the optimal IC50 for your specific cell line or experimental system. IC50 values for related compounds on cancer cell lines range from 3.5 to 8.1 µM.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to MAPK/ERK pathway inhibitors. Confirm the responsiveness of your cell line with a known MEK or ERK inhibitor.
Assay-Specific Issues If using a Western blot, ensure the quality of your antibodies and optimize transfer and incubation conditions. For kinase assays, verify the activity of your enzyme and the quality of your substrate.
Issue 2: Observing Unexpected Phenotypes (e.g., changes in cell morphology, viability not related to MAPK/ERK inhibition)
Possible Cause Troubleshooting Step
Off-Target KOR Activation Test for the expression of the kappa-opioid receptor in your cell line. If present, consider using a KOR antagonist as a control to see if the unexpected phenotype is blocked.
Hepatotoxicity (in liver cell models) Perform a cell viability assay (e.g., MTT, LDH) to assess cytotoxicity. If cytotoxicity is observed at concentrations similar to or lower than the effective concentration for MAPK/ERK inhibition, this suggests a narrow therapeutic window.
General Cytotoxicity Assess the cytotoxic profile of this compound in a panel of different cell lines to determine if the observed effects are cell-type specific or indicative of a general cytotoxic mechanism.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following tables provide example ranges based on published data for other neo-clerodane diterpenoids. Researchers should generate their own data for this compound in their specific experimental systems.

Table 1: Example Cytotoxicity of Neo-clerodane Diterpenoids Against Human Cancer Cell Lines

Compound ClassCell LineIC50 (µM)
Neo-clerodane DiterpenoidsHONE-1 (Nasopharyngeal Carcinoma)3.5 - 8.1
KB (Oral Epidermoid Carcinoma)3.5 - 8.1
HT29 (Colorectal Carcinoma)3.5 - 8.1
LoVo (Colon Cancer)4.57 - 6.23
MCF-7 (Breast Cancer)5.31
SMMC-7721 (Hepatoma)7.68
HCT-116 (Colon Cancer)6.23

Data is generalized from studies on various neo-clerodane diterpenoids and should be used as a reference for designing experiments.

Table 2: Example Kappa-Opioid Receptor Binding Affinities of Known Ligands

CompoundReceptorKi (nM)
U69,593 (Agonist)Kappa0.89
Norbinaltorphimine (Antagonist)Kappa0.06
DAMGO (Mu-selective agonist)Kappa~500
DPDPE (Delta-selective agonist)Kappa~500

This table provides context for the range of binding affinities at the kappa-opioid receptor. The affinity of this compound should be experimentally determined.

Experimental Protocols

Protocol 1: In Vitro Kappa-Opioid Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).

  • Radioligand: [³H]diprenorphine or a KOR-selective radioligand like [³H]U69,593.

  • Non-specific binding control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM U69,593).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either this compound, vehicle control, or the non-specific binding control.

  • Add the radioligand to all wells at a final concentration near its Kd.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the Ki of this compound using appropriate software.

Protocol 2: In Vitro Hepatotoxicity Assessment using MTT Assay

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes.

  • Cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed hepatocytes in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Visualizations

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates AjugacumbinB This compound AjugacumbinB->MEK Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies DoseResponse Dose-Response Curve (MAPK/ERK Inhibition) OffTargetScreen Off-Target Screening (e.g., KOR Binding Assay) ModelSelection Animal Model Selection DoseResponse->ModelSelection Hepatotoxicity Hepatotoxicity Assay (e.g., MTT Assay) Hepatotoxicity->ModelSelection Efficacy Efficacy Studies ModelSelection->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Recommended experimental workflow for this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckOnTarget Verify On-Target Effect (MAPK/ERK Inhibition) Start->CheckOnTarget CheckOffTarget Investigate Potential Off-Target Effects Start->CheckOffTarget CheckCompound Assess Compound Stability & Purity Start->CheckCompound OptimizeAssay Optimize Assay Parameters CheckOnTarget->OptimizeAssay RefineHypothesis Refine Experimental Hypothesis CheckOffTarget->RefineHypothesis CheckCompound->OptimizeAssay OptimizeAssay->RefineHypothesis

Caption: Logical flow for troubleshooting unexpected results.

References

Technical Support Center: Scaling Up Ajugacumbin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of Ajugacumbin B, a neo-clerodane diterpenoid with known insect antifeedant and anti-inflammatory properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a neo-clerodane diterpenoid, a class of natural products known for their diverse biological activities.[1][2][3] It is primarily isolated from the plant Ajuga decumbens, a member of the Lamiaceae family.[1][2][3][4][5]

Q2: What are the main challenges when scaling up the purification of this compound?

A2: Scaling up from laboratory to pilot or industrial scale presents several challenges. These include maintaining purification efficiency and resolution, the increased cost and volume of solvents and stationary phases, and potential changes in the chromatographic behavior of the compound on larger columns. It is also crucial to ensure the robustness and reproducibility of the process.

Q3: What extraction solvents are recommended for obtaining a crude extract enriched with this compound?

A3: Published literature indicates that this compound can be effectively extracted from the whole herbs of Ajuga decumbens using solvents such as ethanol or dichloromethane (DCM).[1][3][4][6][7] The choice of solvent will impact the profile of co-extracted compounds.

Q4: Which chromatographic techniques are most suitable for this compound purification?

A4: A multi-step chromatographic approach is typically employed. Initial purification of the crude extract is often performed using silica gel column chromatography.[4][6][7] For final purification and to achieve high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful and widely used technique.[4][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound purification.

Issue 1: Low Yield of this compound after Initial Extraction
Possible Cause Recommended Solution
Incomplete extraction Increase the extraction time or the number of extraction cycles. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Degradation of this compound Avoid excessive heat during solvent evaporation (rotary evaporation). Use moderate temperatures. Some neo-clerodane diterpenoids can be labile, so minimizing exposure to harsh conditions is key.[8][9]
Suboptimal solvent choice While ethanol and DCM are reported, the efficiency can vary. Consider performing small-scale comparative extractions with different solvents (e.g., ethyl acetate) to determine the optimal choice for your specific plant material.
Issue 2: Poor Separation during Scaled-Up Silica Gel Column Chromatography
Possible Cause Recommended Solution
Improper column packing Inconsistent packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry to avoid air pockets.[10]
Incorrect solvent system The polarity of the mobile phase is critical. If this compound elutes too quickly with other impurities, decrease the polarity of the solvent system. If it is retained too strongly, gradually increase the polarity.
Column overloading A common issue in scaling up is overloading the column, which leads to broad, overlapping peaks. As a general rule, for a moderately difficult separation, the amount of crude material should be around 1-2% of the weight of the silica gel.
Flow rate is too high A very high flow rate can decrease resolution. While a faster flow rate reduces purification time, it's important to find a balance that maintains good separation.
Issue 3: Low Purity of this compound after Preparative HPLC
Possible Cause Recommended Solution
Co-eluting impurities Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting compounds. Also, consider using a different stationary phase (e.g., C8 instead of C18) or a different solvent system (e.g., methanol-water instead of acetonitrile-water) to alter selectivity.
Peak tailing Peak tailing can be caused by interactions with active sites on the silica. Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can sometimes improve peak shape.
Sample overload Even with prep-HPLC, overloading can occur. Perform loading studies on an analytical column first to determine the maximum sample load that still provides adequate separation before scaling up to the preparative column.
Detector saturation If the concentration of this compound is very high, it can saturate the detector, leading to broad, distorted peaks. Dilute the sample or reduce the injection volume.

Data Presentation: Hypothetical Scale-Up Purification of this compound

The following table presents a hypothetical, yet realistic, scenario for the scale-up of this compound purification from 1 kg of dried Ajuga decumbens powder.

Purification Step Starting Material (g) Column/Technique Solvent System Volume of Solvent (L) Yield (g) Purity (%)
Extraction 1000MacerationDichloromethane3 x 5 L50 (crude extract)~5
Silica Gel Chromatography (Flash) 501.5 kg Silica Gel CartridgeHexane:Ethyl Acetate (gradient)205 (enriched fraction)~60
Preparative HPLC 5C18 column (50 x 250 mm)Acetonitrile:Water (gradient)80.3>98

Experimental Protocols

Laboratory-Scale Extraction and Initial Purification
  • Extraction: 100 g of dried and powdered Ajuga decumbens is extracted three times with 500 mL of dichloromethane (DCM) at room temperature for 24 hours each. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography: The crude extract (e.g., 5 g) is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (e.g., 200 g, 60-120 mesh). The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and the solvent is evaporated.

Final Purification by Preparative HPLC
  • Sample Preparation: The enriched fraction from the silica gel column is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and filtered through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC results.

    • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed to yield the pure compound.

Visualizations

Logical Workflow for Scaling Up this compound Purification

G Workflow for Scaling Up this compound Purification A Start: Dried Ajuga decumbens Plant Material B Extraction (Dichloromethane or Ethanol) A->B C Crude Extract B->C D Lab-Scale Purification (Silica Gel Column) C->D E Analytical HPLC (Method Development) C->E F Scale-Up Calculations D->F E->F G Pilot-Scale Purification (Flash Chromatography) F->G H Preparative HPLC G->H I Pure this compound H->I J Characterization (NMR, MS) I->J G LPS-Induced Nitric Oxide Production Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates AjugacumbinB This compound (Potential Inhibition) AjugacumbinB->IKK AjugacumbinB->MAPKs iNOS_gene iNOS Gene NFkappaB_nuc->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

References

Ajugacumbin B stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Ajugacumbin B in various experimental conditions. Due to the limited availability of specific stability data for this compound, this guide offers general principles and protocols based on the chemical nature of neo-clerodane diterpenoids and established practices for natural product stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its stability?

A1: this compound is a neo-clerodane diterpenoid with several functional groups that can affect its stability.[1] These include an ester group, a lactone ring, an epoxide, and hydroxyl groups. Ester and lactone moieties are susceptible to hydrolysis, especially under acidic or basic conditions. The epoxide ring can be opened under acidic conditions. The presence of hydroxyl groups can influence solubility and susceptibility to oxidation.

Q2: I am planning a stability study for this compound. What are the critical parameters to consider?

A2: A comprehensive stability study for a natural product like this compound should evaluate the influence of several factors.[2][3] Key parameters include:

  • pH: Assess stability across a range of pH values (e.g., acidic, neutral, and alkaline) to determine the optimal pH for formulation and storage.

  • Solvents: Test stability in commonly used laboratory solvents (e.g., methanol, ethanol, acetonitrile, DMSO, and aqueous buffers) to identify suitable solvent systems for analysis and formulation.

  • Temperature: Evaluate the effect of temperature by conducting studies at refrigerated, room, and elevated temperatures to determine storage requirements and predict shelf-life.[3]

  • Light: Assess photostability by exposing the compound to controlled light sources to determine if light protection is necessary during handling and storage.

Q3: Are there any general guidelines for conducting stability testing on herbal or natural products?

A3: Yes, regulatory bodies and scientific literature provide guidelines for the stability testing of herbal and natural products.[4][5][6][7][8] A typical stability protocol involves:

  • Batch Selection: Using at least three representative batches of the substance.[8]

  • Container Closure System: Storing samples in containers that simulate the proposed packaging.[8]

  • Testing Frequency: Defining specific time points for sample analysis throughout the study period.

  • Analytical Methods: Employing validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the active compound and detect degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of this compound with active sites on the HPLC column.- Mismatch between injection solvent and mobile phase.- Use a high-purity silica column or an end-capped column.- Adjust the mobile phase pH.- Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.[9]
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Use fresh, high-purity solvents.- Flush the injector and column thoroughly.- Run a blank gradient to identify the source of contamination.
Irreproducible Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Use a column oven to maintain a constant temperature.[10][11]- Prepare fresh mobile phase daily and ensure accurate mixing.[10]
Loss of Resolution - Column degradation.- Change in mobile phase composition.- Replace the column with a new one of the same type.- Prepare fresh mobile phase and degas it properly.
Experimental Stability Study Issues
Problem Potential Cause Troubleshooting Steps
Rapid Degradation Observed - Unsuitable pH or solvent for this compound.- Presence of reactive impurities.- Screen a wider range of pH values and solvents to find optimal conditions.- Ensure high purity of the this compound sample.
Inconsistent Degradation Profile - Variability in experimental conditions (temperature, light exposure).- Inconsistent sample preparation.- Tightly control all experimental parameters.- Standardize the sample preparation protocol.
Precipitation of this compound during the study - Poor solubility in the chosen solvent system at the tested concentration.- Determine the solubility of this compound in the selected solvents beforehand.- Consider using a co-solvent system to improve solubility.

Experimental Protocols

General Protocol for Assessing the pH Stability of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl buffer for pH 2, phosphate buffers for pH 4, 6, 7, 8, and carbonate-bicarbonate buffer for pH 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect from light.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant and half-life.

Visualizations

Logical Workflow for a General Stability Study

G Workflow for Stability Assessment of this compound A Define Stability Study Parameters (pH, Solvent, Temperature, Light) B Prepare this compound Samples A->B C Incubate Samples under Controlled Conditions B->C D Sample at Pre-defined Time Points C->D E Analyze Samples by HPLC D->E F Quantify this compound and Degradants E->F G Determine Degradation Kinetics and Half-life F->G H Establish Optimal Storage Conditions and Shelf-life G->H

Caption: A logical workflow for conducting a comprehensive stability study of this compound.

Hypothetical Signaling Pathway Potentially Modulated by Diterpenoids

Given that many natural products, including diterpenoids, have been shown to exhibit anti-inflammatory and anti-cancer properties, a hypothetical signaling pathway that this compound might modulate is the NF-κB pathway.[12]

G Hypothetical Modulation of NF-κB Pathway by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AjugacumbinB This compound AjugacumbinB->IKK Inhibits? Gene Target Gene Expression (e.g., Cytokines, Chemokines) NFkB_nuc->Gene Induces

Caption: A potential mechanism where this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

Technical Support Center: Refining In Vivo Dosage for Ajugacumbin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of Ajugacumbin B for their experiments.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the in vivo dosage for this compound?

A1: The initial step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a substance that can be administered to a test animal without causing unacceptable toxicity. This study is crucial for establishing a safe dose range for subsequent efficacy studies.

Q2: How do I select a starting dose for an MTD study with this compound?

A2: A common practice is to extrapolate the starting dose from in vitro data. You can begin with a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]

Q3: What should I do if this compound has poor aqueous solubility?

A3: For compounds with low water solubility, various formulation strategies can be employed. These include using co-solvents like DMSO, ethanol, and polyethylene glycol (PEG), or surfactants such as Tween 80. It is essential to test the vehicle formulation alone for any potential toxicity in a control group of animals.[1]

Q4: How can I confirm that this compound is engaging its target at the administered dose?

A4: A pharmacodynamic (PD) study is recommended to confirm target engagement. This involves collecting tissue samples at different time points after administration and measuring a biomarker of target engagement, such as the phosphorylation status of a downstream protein.[1]

Q5: What are the key considerations when designing a dose-response study for this compound?

A5: A well-designed dose-response study requires careful consideration of the number of doses, the specific dose values, and the sample size per dose to ensure statistically significant results.[2]

Troubleshooting Guides

Issue 1: High variability in efficacy data between animals in the same dose group.

  • Possible Cause: Inconsistent formulation or administration of this compound.

  • Troubleshooting Steps:

    • Ensure the compound is completely solubilized or uniformly suspended in the vehicle.

    • Standardize the administration technique (e.g., gavage, intraperitoneal injection) to minimize variability.

    • Increase the sample size per group to improve statistical power.

Issue 2: Unexpected toxicity at doses predicted to be safe.

  • Possible Cause 1: Toxicity related to the vehicle rather than this compound.

  • Troubleshooting Step: Always include a vehicle-only control group in your studies to differentiate between the effects of the compound and the formulation excipients.[1]

  • Possible Cause 2: Potential off-target effects of this compound.

  • Troubleshooting Step: Conduct further in vitro profiling against a panel of common off-targets to identify potential unintended interactions.

Issue 3: Lack of efficacy in vivo despite promising in vitro results.

  • Possible Cause: Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism).

  • Troubleshooting Steps:

    • Perform pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

    • Consider alternative routes of administration or formulation strategies to improve bioavailability.

    • Measure target engagement in the tissue of interest to confirm that the compound is reaching its intended site of action at a sufficient concentration.

Quantitative Data Summary

CompoundBiological ActivityCell LineIC50
Ajugacumbin DAnti-inflammatoryRAW 264.7 macrophages35.9 µM
Ajugacumbin JAnti-inflammatoryRAW 264.7 macrophages46.2 µM
Ajudecumin ACytotoxicMCF-719.4 µM
Ajudecumin CCytotoxicMCF-712.5 µM

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study Protocol

  • Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

  • Methodology:

    • Select a suitable animal model (e.g., mice, rats).

    • Begin with a low starting dose, extrapolated from in vitro data.

    • Administer escalating doses of this compound to different groups of animals.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Collect blood and tissue samples for hematological and histopathological analysis.

    • The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

2. In Vivo Efficacy Study Protocol (Example: Xenograft Tumor Model)

  • Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunodeficient mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).[1]

    • Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD).[1]

    • Administer the treatment as per the selected schedule (e.g., daily, twice weekly).

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[1]

    • Monitor animal body weight throughout the study.[1]

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).

Visualizations

G cluster_0 In Vitro Assessment cluster_1 Dose Range Finding cluster_2 Efficacy & Pharmacodynamics cluster_3 Refinement in_vitro In Vitro IC50/EC50 Determination mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Extrapolate Starting Dose dose_selection Select Doses Below MTD mtd->dose_selection efficacy In Vivo Efficacy Study dose_selection->efficacy pd Pharmacodynamic (PD) Study efficacy->pd Confirm Target Engagement refine Refine Dosage & Schedule efficacy->refine pd->refine G AjugacumbinB This compound IKK IKK AjugacumbinB->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα Complex IkappaB->NFkappaB_IkappaB Inhibits NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to InflammatoryGenes Inflammatory Genes Nucleus->InflammatoryGenes Activates Transcription

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ajugacumbin A and B

Author: BenchChem Technical Support Team. Date: November 2025

Ajugacumbin A and B, two neo-clerodane diterpenoids isolated from Ajuga decumbens, have demonstrated notable biological activities, primarily in the realm of insect antifeedant and growth inhibition. While both compounds exhibit inhibitory effects against insects, a direct quantitative comparison of their potency remains to be fully elucidated in publicly available literature. This guide provides a comprehensive overview of the known biological activities of Ajugacumbin A and B, supported by available experimental data and methodologies.

Data Presentation: Summary of Biological Activities

Limited direct comparative studies on the biological activities of Ajugacumbin A and B have been published. However, existing research indicates that both compounds are active as insect antifeedants.

Biological ActivityAjugacumbin AAjugacumbin BReference Compound/Extract
Insect Antifeedant/Growth Inhibition Displayed inhibition against the growth of insects.Displayed inhibition against the growth of insects.Not available in comparative studies.

Further quantitative data from direct comparative studies is required for a precise assessment of relative potency.

Key Biological Activities

Insect Antifeedant and Growth Inhibitory Activity

Both Ajugacumbin A and B have been identified as possessing insect antifeedant and growth inhibitory properties. A study on diterpenoids from Ajuga decumbens revealed that a fraction containing Ajugacumbin A, B, C, and D exhibited inhibitory effects on the growth of certain insects. This suggests that these compounds play a role in the plant's natural defense mechanisms against herbivores. The specific potency of Ajugacumbin A and B in comparison to each other has not been detailed with specific metrics such as EC50 or IC50 values in the available literature, which would be essential for a definitive comparative analysis.

Experimental Protocols

Insect Antifeedant Bioassay (Leaf Disc Choice Method)

This method is a standard procedure to evaluate the antifeedant properties of chemical compounds against herbivorous insects.

Objective: To determine the feeding deterrence of Ajugacumbin A and B against a target insect species.

Materials:

  • Leaf discs of a suitable host plant (e.g., cabbage, castor bean)

  • Ajugacumbin A and B dissolved in a suitable solvent (e.g., acetone, ethanol)

  • Control solvent

  • Target insect larvae (e.g., Spodoptera litura)

  • Petri dishes

  • Filter paper

  • Forceps

  • Micro-pipette

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations for both Ajugacumbin A and B. A control solution with only the solvent should also be prepared.

  • Treatment of Leaf Discs: Using a micropipette, evenly apply a known volume of each test solution (and the control) to separate leaf discs. Allow the solvent to evaporate completely.

  • Experimental Setup: In each Petri dish lined with moist filter paper, place one treated leaf disc and one control (solvent-treated) leaf disc.

  • Insect Introduction: Introduce a single, pre-weighed insect larva into the center of each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25°C, 65% relative humidity, 12:12 light:dark photoperiod) for a specific duration (e.g., 24 or 48 hours).

  • Data Collection: After the incubation period, remove the larvae and the remaining leaf disc portions. The area of the leaf disc consumed is measured using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.

  • Calculation of Antifeedant Index (AFI): The AFI is calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Workflow for Insect Antifeedant Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_solutions Prepare Test Solutions (Ajugacumbin A & B, Control) prep_discs Treat Leaf Discs prep_solutions->prep_discs setup Set up Petri Dish (Treated & Control Discs) prep_discs->setup introduce_insect Introduce Insect Larva setup->introduce_insect incubation Incubate (24-48h) introduce_insect->incubation measure_consumption Measure Leaf Area Consumed incubation->measure_consumption calculate_afi Calculate Antifeedant Index measure_consumption->calculate_afi

Caption: Workflow of the leaf disc choice insect antifeedant bioassay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Ajugacumbin A or B. Research on the crude extracts of Ajuga decumbens suggests potential anti-inflammatory effects through the modulation of the MAPK signaling pathway. However, it is not yet known if Ajugacumbin A or B are the specific constituents responsible for this activity. Further research is required to elucidate the molecular targets and signaling cascades affected by these compounds.

Hypothetical Signaling Pathway Modulation (Based on Ajuga decumbens extract)

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Ajugacumbin_AB Ajugacumbin A / B (Hypothetical) Ajugacumbin_AB->MAPK_pathway Ajugacumbin_AB->NFkB

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Conclusion

Ajugacumbin A and B are established as insect antifeedant and growth-inhibiting compounds. However, a significant knowledge gap exists regarding their comparative potency and their effects on other biological systems, such as their potential cytotoxic and anti-inflammatory activities. Furthermore, the underlying molecular mechanisms and signaling pathways remain to be investigated. Future research should focus on direct comparative studies with quantitative endpoints to better understand the distinct biological profiles of these two related natural products. This will be crucial for any potential development of these compounds for agricultural or pharmaceutical applications.

A Comparative Guide to the Anti-inflammatory Effects of Ajugacumbin B and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Ajugacumbin B, a key constituent of Ajuga decumbens, and the well-established steroidal anti-inflammatory drug, Dexamethasone. The data presented is primarily based on studies of an Ajuga decumbens callus extract cultivated under blue light (ADCB), which is rich in bioactive compounds including this compound. This document is intended to serve as a resource for researchers investigating novel anti-inflammatory agents.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-inflammatory effects of ADCB and Dexamethasone on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models. It is important to note that the data for ADCB and Dexamethasone were obtained from separate studies with potentially different experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineLPS ConcentrationCompound Concentration% Inhibition of NO ProductionCitation
ADCB RAW 264.71 µg/mL25 µg/mL28.6%[1]
50 µg/mL50.7%[1]
100 µg/mL66.5%[1]
Dexamethasone J77410 ng/mL0.1 µM~40%[2]
1 µM~75%[2]
10 µM~90%[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineLPS ConcentrationCompound Concentration% InhibitionCitation
ADCB TNF-αRAW 264.71 µg/mL100 µg/mL~76.0%
IL-6RAW 264.71 µg/mL100 µg/mL~87.1%
IL-1βRAW 264.71 µg/mL100 µg/mL~78.8%
Dexamethasone TNF-αHuman PBMC10 ng/mL1 µM~86%[3]
IL-6C2C121 µg/mL1 µMSignificant inhibition[4]
IL-1βHuman PBMCNot SpecifiedNot SpecifiedConcurrent suppression[3]

Table 3: Inhibition of MAPK Pathway Phosphorylation

CompoundTargetCell LineCompound Concentration% InhibitionCitation
ADCB p-ERKRAW 264.725 µg/mL~33%[5]
50 µg/mL~42%[5]
100 µg/mL~47%[5]
p-JNKRAW 264.750 µg/mL~17%[5]
100 µg/mL~39%[5]
p-p38RAW 264.725 µg/mL~34%[5]
50 µg/mL~57%[5]
100 µg/mL~74%[5]
Dexamethasone p-p38HeLa1-10 nM (IC50)50%[6]
p-JNKMouse MacrophagesNot SpecifiedAbrogated[7]

Table 4: Inhibition of NF-κB Pathway

CompoundTargetCell LineFindingCitation
ADCB p-p65, p-IκBαRAW 264.7Confirmed to reduce protein expression[8]
Dexamethasone NF-κB activityMacrophagesInhibits NF-κB translocation by inducing IκBα synthesis[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of ADCB or Dexamethasone for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) for the indicated duration.

2. Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][6]

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[1]

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.

3. Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[10][11]

  • General Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

4. Western Blot Analysis for MAPK and NF-κB Signaling Pathways

Western blotting is used to determine the expression levels of total and phosphorylated proteins in the MAPK (ERK, JNK, p38) and NF-κB (p65, IκBα) signaling pathways.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of ERK, JNK, p38, p65, and IκBα overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the protein bands, with the levels of phosphorylated proteins normalized to their respective total protein levels.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and the general experimental workflow.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Inflammatory Response cluster_4 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB (p65) NFkB_pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO ADCB This compound (ADCB) ADCB->MAPK_pathway Inhibits ADCB->NFkB_pathway Inhibits Dex Dexamethasone Dex->MAPK_pathway Inhibits Dex->NFkB_pathway Inhibits

Caption: Anti-inflammatory signaling pathways targeted by this compound (ADCB) and Dexamethasone.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Downstream Assays cluster_3 Data Analysis start Seed Macrophages pretreat Pre-treat with This compound / Dexamethasone start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant collect_lysate Collect Cell Lysate stimulate->collect_lysate griess Nitric Oxide (NO) Assay (Griess Assay) collect_supernatant->griess elisa Cytokine Measurement (ELISA) collect_supernatant->elisa western Protein Analysis (Western Blot) collect_lysate->western analysis Quantification and Comparison griess->analysis elisa->analysis western->analysis

Caption: Experimental workflow for evaluating anti-inflammatory effects.

References

A Comparative Analysis of Ajugacumbin B and Its Natural Analogs in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Ajugacumbin B, a neo-clerodane diterpenoid isolated from Ajuga decumbens, and its naturally occurring analogs. Due to a lack of available data on synthetic analogs of this compound, this comparison focuses on the cytotoxic effects of closely related compounds isolated from the same plant species. The information presented is intended to support further research and drug development efforts in the field of oncology.

Quantitative Data Summary

CompoundCell LineIC50 (µM)
Compound 3A54971.4
Ajugamarin A1A54976.7
Compound 3HeLa71.6
Ajugamarin A1HeLa0.000539

Data sourced from Lin et al., 2022.[1][2]

The remarkably low IC50 value of Ajugamarin A1 against HeLa cells suggests a high degree of potency and selectivity, warranting further investigation into its mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549, HeLa) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound, analogs) in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • After incubation with MTT, carefully remove the medium.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol outlines the procedure for assessing the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound and LPS Treatment:

  • Prepare stock solutions and dilutions of the test compounds as described in the MTT assay protocol.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known NO inhibitor).

  • Incubate the plate for 24 hours.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in each sample from the standard curve.

  • Determine the percentage of NO inhibition using the formula:

    • % Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

  • Calculate the IC50 value for NO inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the comparative study of these compounds.

experimental_workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis cpd_iso Isolation of this compound and Analogs from Ajuga decumbens cpd_char Structural Characterization cpd_iso->cpd_char cyt_assay Cytotoxicity Assay (e.g., MTT on A549, HeLa) cpd_char->cyt_assay inf_assay Anti-inflammatory Assay (e.g., NO Inhibition in RAW 264.7) cpd_char->inf_assay apop_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cyt_assay->apop_assay ic50 IC50 Value Determination cyt_assay->ic50 pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) inf_assay->pathway_analysis inf_assay->ic50 comp_analysis Comparative Analysis apop_assay->comp_analysis pathway_analysis->comp_analysis ic50->comp_analysis nf_kb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Transcription Ajugacumbin_B_Analogs This compound & Analogs Ajugacumbin_B_Analogs->IKK apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Stimuli Chemotherapeutic Agents (e.g., this compound & Analogs) Bcl2 Bcl-2 family (Bax/Bak activation, Bcl-2 inhibition) Stimuli->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (activation) Casp3 Caspase-3 (activation) Casp9->Casp3 Activation Apoptosome->Casp9 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

Ajugacumbin B: A Comparative Analysis of Efficacy Against Known Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal efficacy of Ajugacumbin B, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. Due to the limited availability of public quantitative efficacy data for this compound, this document presents its known antifeedant properties and compares them with the established insecticidal activities of other compounds from the Ajuga genus and commonly used synthetic insecticides. This comparison aims to contextualize the potential of this compound and related natural compounds in pest management research.

Introduction to this compound

This compound is a secondary metabolite found in plant species such as Ajuga decumbens and Ajuga forrestii. Like other neo-clerodane diterpenoids, it is recognized for its potential role in plant defense against herbivores. Research has indicated that this compound exhibits antifeedant activity against certain insect species, suggesting its potential as a selective and environmentally benign alternative to conventional insecticides. One study has highlighted its antifeedant effects against the cotton bollworm, Helicoverpa armigera[1][2].

Efficacy Comparison

Compound/InsecticideClassTarget Insect(s)Efficacy (LC50/LD50)Source(s)
From Ajuga Genus
20-HydroxyecdysonePhytoecdysteroidSpodoptera littoralis (Cotton Leafworm)Increased mortality (up to 87% with crude extract)
Synthetic Insecticides
Emamectin benzoateAvermectinSpodoptera littoralis0.0011 ppm (4th instar larvae)
ChlorantraniliproleAnthranilic diamideSpodoptera littoralis8.43 ppm (after 12 generations of exposure)
Lambda-cyhalothrinPyrethroidSpodoptera littoralis16.37 ppm (after 12 generations of exposure)
ThiamethoxamNeonicotinoidAphis pisum (Pea Aphid)0.259 µg/mL (24h)
ImidaclopridNeonicotinoidAphis pisum (Pea Aphid)0.913 µg/mL (24h)

Mechanism of Action: Antifeedant Properties

The primary mechanism of action attributed to this compound and other neo-clerodane diterpenoids is their antifeedant activity. This is distinct from the neurotoxic or growth-regulating mechanisms of many synthetic insecticides. Antifeedants deter insects from feeding, leading to starvation, reduced growth, and decreased fitness, rather than causing immediate death.

This deterrence is mediated through the insect's gustatory system. It is hypothesized that these compounds interact with specific taste receptors on the insect's mouthparts, antennae, or tarsi, triggering a rejection response and inhibiting the feeding behavior.

Putative Gustatory Rejection Signaling Pathway

The following diagram illustrates a generalized signaling pathway for gustatory rejection in insects, which is likely the pathway affected by antifeedants like this compound.

Gustatory_Rejection_Pathway cluster_membrane Gustatory Receptor Neuron Membrane Antifeedant This compound (Antifeedant) GR Gustatory Receptor (GR) Antifeedant->GR Binds to G_protein G-protein (e.g., Gustducin) GR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRP_channel TRP Channel IP3->TRP_channel Opens DAG->TRP_channel Opens Ca_ion TRP_channel->Ca_ion Influx of Depolarization Neuron Depolarization TRP_channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Feeding_Deterrence Feeding Deterrence Action_Potential->Feeding_Deterrence

Putative gustatory rejection pathway initiated by an antifeedant compound.

Experimental Protocols

The evaluation of antifeedant activity is crucial for determining the efficacy of compounds like this compound. A standard method for this is the Leaf Disc No-Choice Bioassay .

Leaf Disc No-Choice Bioassay Protocol

1. Insect Rearing:

  • The target insect species (e.g., Spodoptera littoralis larvae) are reared on a standard artificial diet or their natural host plant leaves under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Larvae of a specific instar (e.g., third instar) are selected for the bioassay to ensure uniformity.

2. Preparation of Test Solutions:

  • This compound is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution.

  • A series of dilutions are prepared from the stock solution to test a range of concentrations.

  • A control solution containing only the solvent is also prepared.

3. Leaf Disc Preparation:

  • Fresh, undamaged leaves from the insect's host plant (e.g., cotton or cabbage) are collected.

  • Leaf discs of a uniform size (e.g., 2 cm diameter) are cut using a cork borer, avoiding the midrib.

4. Treatment Application:

  • The leaf discs are individually dipped into the test solutions (or control solution) for a set period (e.g., 10-20 seconds).

  • The treated discs are then allowed to air dry completely in a fume hood to evaporate the solvent.

5. Bioassay Setup:

  • A single treated leaf disc is placed in the center of a Petri dish lined with moistened filter paper to maintain humidity.

  • One pre-starved larva (starved for approximately 2-4 hours to encourage feeding) is introduced into each Petri dish.

  • Each concentration and the control are replicated multiple times (e.g., 10-20 replicates).

6. Data Collection and Analysis:

  • The Petri dishes are kept in the same controlled environment used for insect rearing.

  • After a specific time period (e.g., 24 or 48 hours), the leaf area consumed is measured. This can be done using a leaf area meter or by scanning the leaf discs and analyzing the images with appropriate software.

  • The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) is calculated using the following formula: FDI (%) = [(C - T) / (C + T)] * 100 where C is the area of the leaf disc consumed in the control group and T is the area of the leaf disc consumed in the treatment group.

  • The data can be subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments. The concentration that causes 50% feeding deterrence (ED50) can be calculated using probit analysis.

Experimental Workflow Diagram

Antifeedant_Bioassay_Workflow Start Start: Insect Rearing (e.g., Spodoptera littoralis) Prep_Solutions Prepare Test Solutions (this compound dilutions & Control) Start->Prep_Solutions Prep_Discs Prepare Leaf Discs (Uniform size from host plant) Start->Prep_Discs Treat_Discs Treat Leaf Discs (Dip in solutions and air dry) Prep_Solutions->Treat_Discs Prep_Discs->Treat_Discs Setup_Assay Set up Bioassay (1 disc + 1 larva per Petri dish) Treat_Discs->Setup_Assay Incubation Incubate (24-48 hours under controlled conditions) Setup_Assay->Incubation Measure_Consumption Measure Leaf Area Consumed Incubation->Measure_Consumption Data_Analysis Data Analysis (Calculate FDI, ED50, statistical tests) Measure_Consumption->Data_Analysis End End: Determine Antifeedant Efficacy Data_Analysis->End

Workflow for a typical no-choice antifeedant bioassay.

Conclusion

This compound, a neo-clerodane diterpenoid from the Ajuga genus, demonstrates antifeedant properties that suggest its potential as a botanical insecticide. While quantitative efficacy data for this compound is currently limited, the known insecticidal and growth-inhibiting activities of other compounds from Ajuga, such as phytoecdysteroids, indicate that this plant genus is a promising source of novel pest control agents. The antifeedant mechanism of this compound offers a different mode of action compared to many synthetic insecticides, which could be beneficial in integrated pest management (IPM) strategies and for managing insecticide resistance. Further research to quantify the efficacy of this compound and to fully elucidate its mechanism of action is warranted to explore its potential for development as a commercial bio-insecticide.

References

Unraveling the Bioactivity of Ajugacumbin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound interest in natural products and their derivatives. Among these, Ajugacumbin and its related neo-clerodane diterpenoids, primarily isolated from the genus Ajuga, have demonstrated a compelling range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ajugacumbin derivatives and other neo-clerodane diterpenoids, with a focus on their anti-inflammatory and cytotoxic effects. The information is supported by experimental data and detailed methodologies to aid in further research and drug development endeavors.

Anti-Inflammatory Activity of Ajugacumbin and Related Neo-clerodane Diterpenoids

The anti-inflammatory potential of Ajugacumbin derivatives and other neo-clerodane diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a glimpse into the structural features that may govern this activity.

CompoundSourceCell LineIC50 (µM)Reference
Ajugacumbin JAjuga decumbensRAW 264.746.2[1][2]
Ajugacumbin DAjuga decumbensRAW 264.735.9[1][2]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideSalvia guevaraeRAW 264.713.7 ± 2.0[3]
6α-hydroxy-patagonol acetonideSalvia guevaraeRAW 264.717.3 ± 0.5[3]
2-oxo-patagonalSalvia guevaraeRAW 264.726.4 ± 0.4[3]
Unnamed Clerodane Diterpene (Compound 3)Monoon membranifoliumRAW 264.716.1[4][5]
Unnamed Clerodane Diterpene (Compound 5)Monoon membranifoliumRAW 264.728.9[4][5]
Furocrotinsulolide ACroton poomaeRAW 264.710.4 ± 0.8[6]
3,4,15,16-diepoxy-cleroda-13(16),14-diene-12,17-olideCroton poomaeRAW 264.76.0 ± 1.0[6]

Preliminary Structure-Activity Relationship Insights for Anti-Inflammatory Activity:

While a definitive SAR for Ajugacumbin derivatives is yet to be fully elucidated, preliminary observations from the broader class of neo-clerodane diterpenoids suggest that the presence and nature of substituents on the decalin core, as well as the structure of the side chain at C-9, play a crucial role in modulating anti-inflammatory activity. For instance, the potent activity of compounds from Croton poomae and Salvia guevarae highlights the importance of specific oxygenated functionalities and lactone rings.

Cytotoxic Activity of Ajugacumbin and Related Neo-clerodane Diterpenoids

Several Ajugacumbin derivatives and other neo-clerodane diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines. The IC50 values provide a quantitative measure of their potency and selectivity.

CompoundSourceCell LineIC50 (µM)Reference
Ajudecumin AAjuga decumbensMCF-7 (Breast Cancer)19.4[1]
Ajudecumin CAjuga decumbensMCF-7 (Breast Cancer)12.5[1]
Scutebata AScutellaria barbataLoVo (Colon Cancer)4.57[1]
MCF-7 (Breast Cancer)7.68[1]
SMMC-7721 (Hepatoma)5.31[1]
HCT-116 (Colon Cancer)6.23[1]
Zuelaguidin BZuelania guidoniaCCRF-CEM (Leukemia)1.6 - 2.5[7]
Zuelaguidin CZuelania guidoniaCCRF-CEM (Leukemia)1.6 - 2.5[7]
Zuelaguidin EZuelania guidoniaCCRF-CEM (Leukemia)1.6 - 2.5[7]
Megalocarpodolide DCroton oligandrusA549 (Lung Cancer)63.8 ± 13.8[8]
MCF-7 (Breast Cancer)136.2 ± 22.7[8]
12-epi-megalocarpodolide DCroton oligandrusA549 (Lung Cancer)> 100[8]
MCF-7 (Breast Cancer)> 100[8]

Preliminary Structure-Activity Relationship Insights for Cytotoxic Activity:

The cytotoxicity of neo-clerodane diterpenoids appears to be influenced by the overall molecular architecture. For instance, Scutebata A from Scutellaria barbata demonstrated significant cytotoxicity against a panel of cancer cell lines, suggesting that its specific substitution pattern is favorable for this activity[1]. Furthermore, studies on diterpenoids from Zuelania guidonia indicate that the presence of a 3,6-dihydro-1,2-dioxin moiety might contribute to their potent cytotoxic effects[7]. A preliminary study on neo-clerodane diterpenoids from Ajuga campylantha suggested that furan-clerodane diterpenoids possess potential ferroptosis inhibitory activity, while lactone-clerodanes do not, indicating the importance of the side chain structure[2].

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Cell Culture: Cancer cell lines (e.g., MCF-7) are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Assay Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of Ajuga decumbens extract have been linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagrams illustrate this pathway and a general workflow for evaluating the biological activity of Ajugacumbin derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK MKKs (e.g., MKK3/6, MKK4/7) MAPKKK->MKK ERK ERK MKK->ERK JNK JNK MKK->JNK p38 p38 MKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1_n AP-1 AP1->AP1_n Translocation iNOS_COX2 iNOS, COX-2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Ajugacumbin Ajugacumbin Derivatives Ajugacumbin->MKK Inhibition AP1_n->iNOS_COX2 Gene Expression AP1_n->Pro_inflammatory_Cytokines Gene Expression

Caption: MAPK Signaling Pathway Inhibition by Ajugacumbin Derivatives.

G cluster_0 Source & Isolation cluster_1 Biological Evaluation cluster_2 Data Analysis Plant Ajuga sp. Extraction Extraction & Isolation Plant->Extraction Derivatives Ajugacumbin Derivatives Extraction->Derivatives AntiInflammatory Anti-inflammatory Assay (NO Production) Derivatives->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity IC50 IC50 Determination AntiInflammatory->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Experimental Workflow for Ajugacumbin Derivatives.

References

Validating the Molecular Targets of Ajugacumbin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ajugacumbin B's potential molecular targets, contextualized with established inhibitors of inflammatory pathways. Due to the limited direct experimental data on this compound, this guide draws upon evidence from related neo-clerodane diterpenoids and compares it with the well-characterized compounds, Parthenolide and Curcumin.

Introduction to this compound and its Therapeutic Potential

This compound is a neo-clerodane diterpenoid isolated from Ajuga decumbens, a plant with a history of use in traditional medicine for treating inflammation and cancer. While direct molecular validation studies on this compound are scarce, the broader family of neo-clerodane diterpenoids has been shown to possess significant anti-inflammatory and cytotoxic activities. These effects are often attributed to the modulation of key signaling pathways involved in cellular inflammation and proliferation, such as the NF-κB and MAPK/ERK pathways. This guide aims to synthesize the available information to provide a framework for validating the molecular targets of this compound.

Putative Molecular Targets and Comparative Analysis

The primary molecular targets implicated for neo-clerodane diterpenoids, and by extension potentially for this compound, are central regulators of the inflammatory response. Here, we compare the known or suggested mechanisms with those of Parthenolide, a sesquiterpene lactone, and Curcumin, a polyphenol, both renowned for their anti-inflammatory properties.

Table 1: Comparison of Anti-inflammatory Activity and Molecular Targets

CompoundCompound ClassPrimary Molecular Target(s)Key Downstream EffectsIC50 Values (Inhibition of NO Production)
This compound (and related neo-clerodanes) neo-clerodane diterpenoidNF-κB, MAPK/ERK pathways (putative)Inhibition of iNOS and COX-2 expressionData not available for this compound. Related neo-clerodanes show IC50 values ranging from 10-45 µM.
Parthenolide Sesquiterpene lactoneNF-κB (IKK and p65 subunit), STAT3Inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells.~5 µM (varies with cell type and stimulus)
Curcumin PolyphenolNF-κB (IKK), MAPK pathwaysBroad anti-inflammatory effects, antioxidant activity.>50 µM (for NF-κB DNA binding)

Signaling Pathways

The NF-κB and MAPK/ERK signaling cascades are critical in the inflammatory process. The following diagrams illustrate the key points of intervention for anti-inflammatory compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Parthenolide Parthenolide Parthenolide->IKK inhibits Curcumin Curcumin Curcumin->IKK inhibits AjugacumbinB This compound (putative) AjugacumbinB->IKK inhibits (putative) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes

Figure 1. NF-κB Signaling Pathway and Points of Inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK RTK GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc AjugacumbinB This compound (putative) AjugacumbinB->MEK inhibits (putative) TF Transcription Factors ERK_nuc->TF Genes Genes for Inflammation & Proliferation TF->Genes G cluster_step1 Step 1: Cell Culture & Treatment cluster_step2 Step 2: Endpoint Assays cluster_step3 Step 3: Data Analysis Culture Culture RAW 264.7 or HEK293T cells Treat Treat with this compound & Comparators Culture->Treat Stimulate Stimulate with LPS or TNF-α Treat->Stimulate NFkB NF-κB Luciferase Reporter Assay Stimulate->NFkB Western Western Blot (p-IκBα, p-ERK, iNOS, COX-2) Stimulate->Western qPCR qRT-PCR (iNOS, COX-2) Stimulate->qPCR Analyze Quantify and Compare IC50 values & Protein/Gene Expression NFkB->Analyze Western->Analyze qPCR->Analyze

A Comparative Analysis of Ajugacumbin B Across Ajuga Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Ajugacumbin B, a promising neo-clerodane diterpenoid, across various species of the genus Ajuga. This document synthesizes available data on its distribution and outlines key experimental protocols for its analysis. A significant biological activity—its role in modulating inflammatory pathways—is also detailed and visualized.

This compound, a member of the complex family of neo-clerodane diterpenoids, has garnered scientific interest for its potential biological activities, including insect antifeedant and anti-inflammatory properties. This compound is found in several species of the genus Ajuga, a group of flowering plants in the mint family, Lamiaceae. However, the concentration and distribution of this compound can vary significantly between different Ajuga species, making a comparative understanding crucial for targeted research and potential therapeutic development.

Comparative Presence of this compound in Ajuga Species

While extensive quantitative data across a wide range of Ajuga species is still an area of active research, existing studies indicate a varied presence of this compound. The following table summarizes the current knowledge on the occurrence of this compound in different species.

Ajuga SpeciesPresence of this compoundReported AbundanceKey Findings
Ajuga decumbens ConfirmedPresentThis compound is one of several neo-clerodane diterpenoids isolated from this species. A. decumbens is a well-documented source of various "ajugacumbins" and is frequently used in traditional medicine.[1]
Ajuga forrestii ConfirmedMajor CompoundIdentified as a major constituent within the peltate glandular trichomes of the leaves.[2] This suggests that the leaves, and specifically their trichomes, are a rich source of this compound in this species.
Ajuga nipponensis ConfirmedPresentThis compound has been isolated from the aerial parts of this species, where it is referred to by its synonym, ajugamarin L2.

It is important to note that the absence of a confirmed report for other Ajuga species does not necessarily mean the absence of this compound, but rather may reflect a lack of targeted investigation. The chemical profile of Ajuga species is known to be diverse and can be influenced by geographical location, climate, and specific plant part analyzed.

Experimental Protocols

The analysis of this compound and other neo-clerodane diterpenoids in Ajuga species typically involves chromatographic techniques. Below are detailed methodologies synthesized from established protocols for the analysis of related compounds in the Ajuga genus.

Extraction of this compound
  • Plant Material: Dried and powdered aerial parts (leaves and stems) of the Ajuga species are used.

  • Initial Extraction: The powdered plant material is subjected to extraction with a solvent such as ethanol or a mixture of dichloromethane and methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The resulting crude extract is then suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity. The neo-clerodane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Isolation and Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the mixture into fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.

Quantification
  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For precise quantification, a UPLC-MS/MS method is optimal.

    • Chromatographic Conditions: A C18 column (e.g., UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is used with a gradient elution. The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode. The quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

    • Calibration: A calibration curve is generated using a purified and quantified standard of this compound to determine its concentration in the plant extracts.

Biological Activity: Modulation of the MAPK Signaling Pathway

Extracts from Ajuga species containing this compound have demonstrated significant anti-inflammatory effects. This activity is attributed, at least in part, to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial cascade of protein kinases that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. In the context of inflammation, the activation of the MAPK pathway leads to the production of pro-inflammatory mediators.

The diagram below illustrates the inhibitory effect of this compound on the MAPK signaling pathway.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Ajugacumbin_B This compound p1 Ajugacumbin_B->p1 p2 Ajugacumbin_B->p2 p3 Ajugacumbin_B->p3 Inflammatory_Response Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Inflammatory_Response

Caption: Inhibition of the MAPK signaling pathway by this compound.

Studies have shown that extracts of Ajuga decumbens, a known source of this compound, can inhibit the phosphorylation of key proteins in the MAPK cascade, namely extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3] By preventing the activation of these kinases, this compound can block the downstream signaling that leads to the expression of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). This mechanism of action highlights the potential of this compound as a lead compound for the development of novel anti-inflammatory agents.

References

Independent Verification of Ajugacumbin B's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory bioactivity of neo-clerodane diterpenes isolated from Ajuga decumbens. Due to the limited availability of independent verification data for Ajugacumbin B, this guide utilizes data for the structurally similar compound, Ajugacumbin D , as a representative member of this class. The primary bioactivity assessed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a key indicator of anti-inflammatory potential.

Quantitative Bioactivity Comparison

The following table summarizes the inhibitory activity of Ajugacumbin D and a standard reference compound, L-NMMA (a known nitric oxide synthase inhibitor), on NO production.

CompoundBioactivity (IC50 in µM)Cell LineInducerReference
Ajugacumbin D35.9RAW 264.7LPS[1]
L-NMMA (Positive Control)22.1RAW 264.7LPS[2]

Note: A lower IC50 value indicates greater potency in inhibiting nitric oxide production.

Experimental Protocols

The following is a detailed methodology for the key experiment cited for determining the anti-inflammatory activity of Ajugacumbin D.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Following adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ajugacumbin D) and the cells are pre-incubated for 1 hour.

2. Induction of Nitric Oxide Production:

  • After pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and subsequent nitric oxide production.

  • A set of wells with untreated cells serves as the negative control, while cells treated only with LPS serve as the positive control.

3. Measurement of Nitric Oxide Production (Griess Assay):

  • After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

4. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The percentage of nitric oxide inhibition is calculated using the following formula:

  • The IC50 value, the concentration of the test compound that inhibits 50% of nitric oxide production, is determined from a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental setup, the following diagrams have been generated using Graphviz.

Signaling Pathway of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of nitric oxide (NO), a key inflammatory mediator. This process is primarily mediated by the activation of the transcription factor NF-κB and the MAPK signaling pathway, which in turn induce the expression of inducible nitric oxide synthase (iNOS).

LPS_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Induces Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to AP1->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Ajugacumbin This compound/D Ajugacumbin->IKK Inhibits (putative) Ajugacumbin->MAPK Inhibits (putative)

Caption: LPS-induced NO production pathway.

Experimental Workflow for Nitric Oxide Inhibition Assay

The following diagram outlines the key steps involved in the experimental procedure to determine the inhibitory effect of a compound on nitric oxide production.

NO_Inhibition_Workflow start Start culture_cells Culture RAW 264.7 Cells (24h) start->culture_cells seed_plate Seed 96-well Plate (1x10^5 cells/well) culture_cells->seed_plate pre_incubate Pre-incubate with This compound/D (1h) seed_plate->pre_incubate stimulate_lps Stimulate with LPS (1 µg/mL) (24h) pre_incubate->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance calculate_ic50 Calculate % Inhibition & IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: NO inhibition assay workflow.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of Ajugacumbin B in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Ajugacumbin B necessitates treating it as a hazardous chemical. Researchers and laboratory personnel must adhere to general hazardous waste guidelines to ensure safety and regulatory compliance.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive and cautious approach to its disposal is paramount. The following procedures are based on established guidelines for handling and disposing of unknown or hazardous chemical waste in a laboratory environment. These steps are designed to protect researchers, support staff, and the environment.

Immediate Safety and Handling Protocol

When handling this compound for disposal, it is crucial to operate under the assumption that the compound may be toxic, flammable, reactive, or corrosive.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must follow the principles of hazardous waste management. This involves proper containment, labeling, storage, and coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Classification:

  • Since no specific hazard information is available, this compound waste must be classified as "hazardous waste."

  • This applies to the pure compound, any solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).[1][2]

2. Containerization:

  • Primary Container: Use a container that is compatible with the chemical. If the original container is available and in good condition, it is the preferred choice for disposal.[3] If not, select a new, leak-proof container with a secure screw-on cap.[1][4] Avoid using containers with corks or parafilm as the primary closure.[1]

  • Solid Waste: Dry, solid this compound should be disposed of in its original container or a clearly labeled, compatible container.[1] Chemically contaminated solid waste, such as gloves and wipes, should be double-bagged in clear plastic bags.[1]

  • Liquid Waste: Solutions of this compound should be collected in a dedicated, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[3][5]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][4]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

  • Indicate the major hazards (e.g., "Toxic," "Flammable") if known, or "Caution: Chemical of Unknown Toxicity" if not.

  • The date when waste was first added to the container (accumulation start date) must be recorded.[4]

4. Storage:

  • Waste containers must be kept closed except when adding waste.[1][2]

  • Store the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4] This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[1] The secondary container must be chemically compatible with the waste and have a capacity of at least 110% of the primary container's volume.[1]

  • Segregation: Store this compound waste separately from incompatible materials. As a general precaution, store it away from acids, bases, and oxidizers.[4]

5. Requesting Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the accumulation time or quantity limits set by your institution and regulatory agencies.[1][3][4] Typically, waste must be collected within a specific timeframe (e.g., 90 or 150 days) from the accumulation start date.[1][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify Waste as 'Hazardous' B->C D Select Compatible Primary Container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Place in Secondary Containment E->F G Store in Satellite Accumulation Area (SAA) F->G H Segregate from Incompatibles G->H I Request EHS Waste Pickup H->I

Figure 1. Workflow for the proper disposal of this compound.

Data Presentation

As no quantitative data regarding the specific physical or chemical properties of this compound is available, a data table cannot be provided. In the absence of such data, treating the substance with the highest level of precaution as a hazardous material is the only safe and compliant course of action.

Conclusion

The proper disposal of this compound, a compound without a readily available Safety Data Sheet, requires a conservative and systematic approach. By adhering to the general principles of hazardous waste management—including proper PPE usage, containment, labeling, and storage—researchers can ensure a safe laboratory environment and maintain compliance with institutional and regulatory standards. Always consult with your institution's Environmental Health and Safety department for specific guidance and to arrange for the final disposal of the chemical waste.

References

Essential Safety and Handling Protocols for Ajugacumbin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ajugacumbin B is publicly available. The following guidance is based on general laboratory safety principles for handling compounds with potential biological activity, including reported cytotoxicity. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.

This compound, a neo-clerodane diterpenoid isolated from Ajuga decumbens, has demonstrated biological activities, including insecticidal and moderate cytotoxic effects.[1] Due to its potential toxicity, appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of PPE is critical to minimize exposure. Based on the potential hazards of a cytotoxic compound, the following PPE is recommended. For detailed descriptions of PPE levels, refer to guidance from occupational safety organizations.[2][3][4]

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemical-resistant gloves (double-gloving recommended)Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Lab Coat Full-length, cuffed lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of airborne particles. A respirator may be required based on a risk assessment.
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of the powder.

  • Before handling, ensure all necessary PPE is donned correctly.[5]

  • Use a dedicated and calibrated analytical balance for weighing.

  • Employ anti-static weighing dishes to minimize the dispersal of the powder.

  • Prepare solutions within the fume hood.

2. Experimentation:

  • Clearly label all containers with the compound name, concentration, and hazard warnings.

  • Keep containers sealed when not in use.

  • Conduct all experimental procedures involving this compound within the fume hood.

  • In case of a spill, follow your institution's established spill cleanup procedures for cytotoxic compounds.

3. Disposal of Waste:

  • All waste contaminated with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[6]

  • Segregate waste streams to avoid incompatible chemical reactions.

  • Collect solid waste in a designated, labeled, and sealed container.

  • Collect liquid waste in a compatible, labeled, and sealed container.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don_PPE Don Personal Protective Equipment (PPE) Work_in_Hood Work Inside Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Compound Weigh this compound Work_in_Hood->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Solid & Liquid Waste Conduct_Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Dispose_Waste Dispose via EHS Label_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ajugacumbin B
Reactant of Route 2
Ajugacumbin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.